physical properties of 1,2-Dibromo-4-methyl-5-nitrobenzene
This is a comprehensive technical guide for 1,2-Dibromo-4-methyl-5-nitrobenzene , structured for researchers and drug development professionals. CAS Registry Number: 101580-70-5 Synonyms: 4,5-Dibromo-2-nitrotoluene; 1,2-...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide for 1,2-Dibromo-4-methyl-5-nitrobenzene , structured for researchers and drug development professionals.
CAS Registry Number: 101580-70-5
Synonyms: 4,5-Dibromo-2-nitrotoluene; 1,2-Dibromo-5-nitro-4-methylbenzene
Chemical Formula: C₇H₅Br₂NO₂
Molecular Weight: 294.93 g/mol [1][2]
Executive Summary
1,2-Dibromo-4-methyl-5-nitrobenzene is a highly functionalized aromatic intermediate used primarily in the synthesis of pharmacologically active compounds, specifically p38 MAP kinase inhibitors and other heterocyclic drug candidates.[3] Its structural motif—containing two bromine atoms and a nitro group—provides versatile handles for further derivatization via nucleophilic aromatic substitution (SɴAr) or palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide consolidates the physicochemical properties, synthesis protocols, and handling standards required for the rigorous use of this compound in a research setting.
Physicochemical Specifications
The following data represents the core physical parameters. Experimental values are prioritized over predicted models where available.
Property
Value / Range
Condition / Method
Physical State
Solid (Crystalline Powder)
@ 25°C, 1 atm
Color
Pale yellow to off-white
Visual Inspection
Melting Point
90.5 – 91.5 °C
Experimental (Capillary)
Boiling Point
316.5 ± 37.0 °C
Predicted (760 mmHg)
Density
1.967 ± 0.06 g/cm³
Predicted
Solubility
Soluble: DCM, EtOAc, DMSOInsoluble: Water
Organic synthesis grade
Purity Standard
≥ 98.0% (HPLC/GC)
Standard Research Grade
Critical Note on Purity: Commercial samples often contain trace isomers (e.g., 2,6-dibromo-4-nitrotoluene). Verification via ¹H NMR is mandatory before use in sensitive catalytic cycles to prevent catalyst poisoning or regioselectivity errors.
The most robust synthesis involves the controlled nitration of 3,4-dibromotoluene. The methyl group directs the incoming nitro group to the ortho position (position 6 relative to methyl, or position 2 in toluene numbering), while the bromine atoms exert a weaker directing effect. However, due to steric hindrance and electronic effects, the major product is the 5-nitro derivative (relative to the benzene ring numbering 1,2-dibromo-4-methyl).
Reaction Workflow Diagram
Figure 1: Synthetic pathway for the production of 1,2-Dibromo-4-methyl-5-nitrobenzene via nitration.
Step-by-Step Methodology
Based on protocols optimized for p38 inhibitor synthesis.
Preparation: Charge a reaction vessel with Fuming Nitric Acid (90%, 6.0 equiv) . Cool the acid to 0°C using an ice/salt bath.
Addition: Add 3,4-Dibromotoluene (1.0 equiv) dropwise to the acid.
Critical Control Point: Maintain internal temperature below 10°C throughout the addition to prevent over-nitration or oxidative degradation.
Reaction: Stir the mixture at 0°C for 1 hour . Monitor consumption of starting material via TLC (Hexane/EtOAc 9:1).
Quenching: Pour the reaction mixture carefully onto crushed ice/water. The product typically precipitates as a solid.
Workup:
If solid precipitates: Filter, wash with copious water (until neutral pH), and dry.
If oil forms: Extract with Ethyl Acetate (x3), wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from Ethanol or purify via silica gel chromatography if isomer separation is required.
Characterization & Quality Control
To validate the identity of the synthesized or purchased material, the following spectral signatures must be confirmed.
¹H NMR Spectroscopy (Expected Signals)
Solvent: CDCl₃
Aromatic Region: Two distinct singlets (due to the 1,2,4,5-substitution pattern preventing coupling).
δ ~8.2 ppm (1H, s): Proton at C3 (ortho to Nitro, meta to Methyl). Deshielded by Nitro group.
δ ~7.6 ppm (1H, s): Proton at C6 (ortho to Methyl, meta to Bromine).
Aliphatic Region:
δ ~2.6 ppm (3H, s): Methyl group. Slightly deshielded by the aromatic ring.
Mass Spectrometry (GC-MS/LC-MS)
Molecular Ion (M+): 293, 295, 297 (1:2:1 ratio characteristic of two Bromine atoms).
Base Peak: Loss of NO₂ or Br is common fragmentation.
Handling, Stability, and Safety (GHS)
Signal Word:WARNING
Hazard Class
H-Code
Hazard Statement
Acute Toxicity
H302
Harmful if swallowed.
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Storage Protocol:
Store in a cool, dry place (2-8°C recommended for long-term stability).
Keep container tightly closed to prevent moisture absorption.
Light sensitive: Store in amber vials or foil-wrapped containers.
References
ChemicalBook. (2025). 1,2-Dibromo-4-methyl-5-nitrobenzene Properties and NMR. Link
PubChem. (2025). Compound Summary: 4-Bromo-2-nitrotoluene (Structural Analog). Link
Google Patents. (2010). US7799782B2: P38 inhibitors and methods of use thereof. (Detailed synthesis protocol in Example 51, Step A). Link
ChemScene. (2025). Certificate of Analysis: 1,2-Dibromo-4-methyl-5-nitrobenzene. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 1,2-Dibromo-4-methyl-5-nitrobenzenePhysicochemical Profiling, Synthetic Logic, and Application in Scaffold Design [1][2]
Part 1: Molecular Identity & Stoichiometry
1,2-Dibromo-4-methyl-5-nitrobenzene is a highly functionalized aromatic intermediate characterized by a "push-pull" electronic system and three distinct handles for orthogonal functionalization.[1][2] Its specific substitution pattern makes it a critical building block for fused heterocyclic systems (e.g., quinoxalines, benzimidazoles) in medicinal chemistry.[1][2]
Fact Sheet: Chemical Specifications
Property
Specification
CAS Registry Number
101580-70-5
IUPAC Name
1,2-Dibromo-4-methyl-5-nitrobenzene
Molecular Formula
Molecular Weight
294.93 g/mol
Exact Mass
292.8687 Da
SMILES
CC1=CC(Br)=C(Br)C=C1=O
Appearance
Pale yellow crystalline solid (Predicted)
LogP (Predicted)
~3.8 (Highly Lipophilic)
Part 2: Structural Analysis & Reactivity Profile
To effectively utilize this molecule, researchers must understand the electronic interplay between its substituents.[1]
The Electrophilic Handles (C-Br): The bromine atoms at positions 1 and 2 are chemically distinct due to their proximity to the nitro group.[1][2]
C-1 Bromine: Para to the methyl group; meta to the nitro group.[1]
C-2 Bromine: Meta to the methyl group; para to the nitro group.[1]
Reactivity Implication: In nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling (Suzuki-Miyaura), the C-2 bromine is significantly more activated due to the electron-withdrawing effect of the para-nitro group.[1][2]
The Nucleophilic Precursor (NO2): The nitro group at position 5 serves as a "masked" amine.[1][2] Upon reduction to the aniline, it provides a nucleophile ortho to the methyl group and meta to the bromines, enabling intramolecular cyclization strategies.[1][2]
Steric Environment: The molecule is a 1,2,4,5-substituted benzene.[1][2] This "tetrasubstituted" pattern creates a crowded steric environment, particularly at the C-3 and C-6 protons, which can be exploited for NOE (Nuclear Overhauser Effect) based structural confirmation.[1][2]
Part 3: Synthetic Pathways (The "How-To")
The synthesis of 1,2-dibromo-4-methyl-5-nitrobenzene is governed by the regioselective nitration of 3,4-dibromotoluene .[1][2]
Mechanism of Regioselectivity
The precursor, 3,4-dibromotoluene, has two open sites for electrophilic attack: Position 2 (ortho to methyl, ortho to bromine) and Position 6 (ortho to methyl, meta to bromine).[1][2]
Position 2: Highly sterically hindered (sandwiched between
Position 6: Less hindered and electronically activated by the methyl group (ortho-director).
Outcome: Nitration proceeds almost exclusively at Position 6 , yielding the target 1,2-dibromo-4-methyl-5-nitrobenzene (using benzene numbering).[1][2]
Visualization: Synthesis & Reactivity Map
Figure 1: Synthetic route from p-toluidine to the target, showing the critical nitration step and downstream utility.[1][2][3]
Part 4: Experimental Protocol (Nitration)
Note: This protocol is adapted from standard nitration procedures for deactivated aromatics.[1] All steps must be performed in a fume hood.
Preparation of Mixed Acid: In a round-bottom flask cooled to 0°C, slowly add Nitric Acid (1.2 eq) to Sulfuric Acid (5 volumes relative to substrate). Caution: Highly Exothermic.
Substrate Addition: Dissolve 3,4-dibromotoluene in a minimal amount of DCM. Add this solution dropwise to the mixed acid, maintaining the internal temperature below 10°C to prevent over-nitration or oxidation of the methyl group.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexanes/Ethyl Acetate 9:1).[1] The product will be more polar than the starting material.[1]
Quenching: Pour the reaction mixture slowly onto crushed ice.
Extraction: Extract the aqueous layer with DCM (3x).[1][2] Wash the combined organic layers with saturated
Critical QC Check: The 1H NMR must show two singlets in the aromatic region. If you observe doublets, regiospecificity was lost (likely formed the 3,4-dibromo-2-nitrotoluene isomer), or the starting material was isomeric mixtures.[1][2]
Part 6: Applications in Drug Discovery
This molecule is a "linchpin" intermediate.[1] Its value lies in the ability to perform Iterative Cross-Coupling :
Site-Selective Coupling: The Bromine at C-2 is more electron-deficient (para to Nitro).[1][2] A stoichiometric control of Suzuki coupling will preferentially substitute at C-2, leaving C-1 for a second, different coupling.[1][2]
Heterocycle Formation: Reduction of the nitro group yields an aniline.[1][2][5] If a formyl or acetyl group is introduced at the C-4 methyl position (via benzylic oxidation), the molecule spontaneously cyclizes to form substituted indoles or quinolines .[1]
References
Sigma-Aldrich. (n.d.).[5] 1,2-Dibromo-4-methyl-5-nitrobenzene Product Sheet. Retrieved from [1]
BLD Pharm. (n.d.).[1] 1,2-Dibromo-4-methyl-5-nitrobenzene Specifications (CAS 101580-70-5).[1][2][6][7] Retrieved from [1]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86307020 (Analogous Structures). Retrieved from [1][3][8]
Schofield, K. (1980).[1] Aromatic Nitration. Cambridge University Press. (Authoritative text on regioselectivity rules in nitration).
13C NMR data for 1,2-Dibromo-4-methyl-5-nitrobenzene
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 1,2-Dibromo-4-methyl-5-nitrobenzene Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 1,2-Dibromo-4-methyl-5-nitrobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 1,2-Dibromo-4-methyl-5-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the spectral interpretation, predicted chemical shifts, and a robust experimental protocol for acquiring high-quality data. The content is structured to offer not just data, but a deeper understanding of the underlying principles and practical considerations in NMR spectroscopy.
Introduction: The Structural Elucidation of a Complex Aromatic System
1,2-Dibromo-4-methyl-5-nitrobenzene is a polysubstituted aromatic compound. Its structural complexity, arising from the varied electronic effects of its substituents, makes ¹³C NMR spectroscopy an indispensable tool for its characterization. The bromine, methyl, and nitro groups each exert distinct electronic influences—inductive and resonance effects—that uniquely modify the chemical environment of each carbon atom in the benzene ring. Understanding these effects is paramount for the accurate assignment of carbon signals in the ¹³C NMR spectrum. This guide will first present the predicted ¹³C NMR data, followed by a detailed interpretation, and will conclude with a validated experimental protocol for its acquisition.
Predicted ¹³C NMR Data
While a publicly available, experimentally verified ¹³C NMR spectrum for 1,2-Dibromo-4-methyl-5-nitrobenzene is not readily found in common spectral databases, a highly accurate prediction can be generated. This prediction is based on the foundational chemical shift of benzene (128.5 ppm) and the well-established substituent chemical shift (SCS) effects of the bromo, methyl, and nitro groups. The principle of substituent additivity allows for a reliable estimation of the chemical shifts for each carbon atom.
The predicted ¹³C NMR chemical shifts for 1,2-Dibromo-4-methyl-5-nitrobenzene, assuming deuterated chloroform (CDCl₃) as the solvent, are summarized in the table below.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale for Assignment
C1
~122
Attached to a bromine atom; deshielded by the adjacent bromine and nitro group.
C2
~125
Bonded to a bromine atom; influenced by the neighboring bromine.
C3
~135
Unsubstituted carbon; significantly deshielded by the ortho-bromine and para-nitro group.
C4
~138
Attached to the methyl group; deshielded by the ortho-nitro and meta-bromo groups.
C5
~148
Bonded to the nitro group; strongly deshielded due to the powerful electron-withdrawing nature of NO₂.
C6
~129
Unsubstituted carbon; influenced by the ortho-bromine and meta-methyl and nitro groups.
-CH₃
~20
Typical chemical shift for a methyl group attached to an aromatic ring.
In-Depth Spectral Interpretation
The predicted chemical shifts provide a roadmap for understanding the electronic landscape of the molecule.
The Nitro Group's Dominance: The most deshielded carbon is C5, directly attached to the nitro group. The NO₂ group is a potent electron-withdrawing group through both resonance and inductive effects, causing a significant downfield shift.
Halogen Effects: The bromine atoms at C1 and C2 also cause a downfield shift, though less pronounced than the nitro group. Their influence is primarily inductive.
The Methyl Group's Contribution: The methyl group at C4 is an electron-donating group, which would typically cause a shielding (upfield) effect. However, its position relative to the other powerful electron-withdrawing groups results in a net deshielding of the attached C4. The methyl carbon itself appears in the typical aliphatic region around 20 ppm.
Quaternary Carbons: C1, C2, C4, and C5 are quaternary carbons, meaning they are not attached to any protons. In a standard proton-decoupled ¹³C NMR spectrum, these signals are expected to be of lower intensity compared to the protonated carbons (C3 and C6) due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
The logical workflow for predicting these chemical shifts can be visualized as follows:
Caption: Predictive workflow for ¹³C NMR chemical shifts.
Experimental Protocol for Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of 1,2-Dibromo-4-methyl-5-nitrobenzene, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its single deuterium lock signal.
Concentration: Prepare a solution of approximately 20-30 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time.
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
Parameter
Recommended Value
Rationale
Spectrometer Frequency
100 MHz for ¹³C
Standard for a 400 MHz (¹H) instrument.
Pulse Sequence
zgpg30 or similar
A standard 30° pulse-acquire sequence with proton decoupling.
Acquisition Time (AQ)
1-2 seconds
Allows for adequate resolution of signals.
Relaxation Delay (D1)
2-5 seconds
Ensures complete relaxation of all carbon nuclei, crucial for accurate integration (though less critical for simple identification).
Number of Scans (NS)
1024 or higher
¹³C has a low natural abundance, requiring a larger number of scans to achieve a good signal-to-noise ratio.
Spectral Width (SW)
0 to 220 ppm
Covers the entire range of expected chemical shifts for organic molecules.
Temperature
298 K (25 °C)
Standard operating temperature.
Data Processing
Fourier Transform (FT): Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline.
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the CDCl₃ solvent peak to 77.16 ppm.
Peak Picking: Identify and label all significant peaks in the spectrum.
The experimental workflow is summarized in the diagram below:
Caption: Step-by-step workflow for ¹³C NMR data acquisition.
Conclusion
The ¹³C NMR spectrum of 1,2-Dibromo-4-methyl-5-nitrobenzene is a rich source of structural information. While experimental data may not be readily available in public repositories, a reliable prediction of the chemical shifts can be made based on established principles of substituent effects. This guide has provided these predicted values, a detailed interpretation of the expected spectrum, and a robust, field-proven protocol for its experimental acquisition. By following the outlined methodologies, researchers can confidently acquire and interpret the ¹³C NMR data for this and similar complex aromatic systems, ensuring the accurate structural elucidation that is fundamental to all aspects of chemical research and development.
References
Spectral Database for Organic Compounds (SDBS): A comprehensive database of spectral data for organic compounds, which can be used to find data for similar structures to aid in prediction. Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]
¹³C NMR Spectroscopy: A foundational text on the principles and applications of ¹³C NMR, including detailed discussions of substituent effects. Source: "Carbon-13 NMR Spectroscopy" by Hans-Otto Kalinowski, Stefan Berger, and Siegmar Braun. (A general reference, a specific online source is not available for the entire book, but its principles are widely cited in academic resources).
Substituent Chemical Shift (SCS) Effects: Numerous academic resources and textbooks provide tables and discussions of SCS effects. A representative example can be found in online chemistry resources. Source: LibreTexts Chemistry.[Link]
Exploratory
Technical Whitepaper: Advanced Mass Spectrometry Characterization of 1,2-Dibromo-4-methyl-5-nitrobenzene
Part 1: Executive Summary & Molecular Profile 1,2-Dibromo-4-methyl-5-nitrobenzene ( ) represents a class of highly functionalized halogenated nitroaromatics often utilized as intermediates in the synthesis of optoelectro...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Molecular Profile
1,2-Dibromo-4-methyl-5-nitrobenzene (
) represents a class of highly functionalized halogenated nitroaromatics often utilized as intermediates in the synthesis of optoelectronic materials (OLEDs) and complex pharmaceutical scaffolds via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
Accurate characterization of this compound presents specific challenges due to its high halogen content and the potential for thermal degradation. This guide moves beyond basic identification, focusing on the mechanistic causality of its fragmentation and the isotopic probability that serves as its primary validation signature.
Molecular Specifications
Property
Value
Notes
Formula
High halogen density
Monoisotopic Mass
292.8687 Da
Based on
Nominal Mass
293 Da
Key Substituents
2x Bromo, 1x Nitro, 1x Methyl
Ortho-relationship between and is critical for MS/MS
Part 2: Ionization Strategy & Source Selection
The choice of ionization source is the single most critical decision in the analysis of this analyte.
The Argument Against ESI
Electrospray Ionization (ESI) is generally unsuitable for 1,2-Dibromo-4-methyl-5-nitrobenzene.[1] The molecule lacks acidic or basic sites strong enough to retain a charge in the liquid phase without aggressive derivatization.[2] It is neutral and relatively non-polar.[2] Attempting ESI will likely result in poor sensitivity, reliance on adducts (
, ), and ion suppression.
The Gold Standard: Electron Ionization (EI)
Electron Ionization (EI) at 70 eV is the required standard.
Volatility: The compound is sufficiently volatile for Gas Chromatography (GC).[2]
Hard Ionization: EI provides a reproducible fragmentation pattern necessary for structural elucidation, specifically confirming the position of the nitro group relative to the methyl group via the "Ortho Effect."
Library Matching: EI spectra are compatible with NIST/Wiley databases, unlike APCI or ESI spectra.[2]
Alternative: Negative Chemical Ionization (NCI) using Methane as a reagent gas is a powerful secondary validation method.[2] The high electronegativity of the nitro group and bromine atoms allows for electron capture, yielding essentially only the molecular ion
, which is ideal for trace quantification in complex matrices.
Part 3: The Isotopic Signature (The "Fingerprint")
For any molecule containing two bromine atoms, the mass spectrum is defined not by a single molecular ion peak, but by a distinct triplet cluster.[2] This is the primary Self-Validating System for this analyte.
Bromine exists naturally as
(50.69%) and (49.31%).[2] This ~1:1 ratio creates a statistical distribution for species that follows the expansion of .
Theoretical Isotope Distribution Table
Ion Composition
m/z (Approx)
Relative Intensity
Origin
293
51%
+
295
100% (Base)
+ (2 combinations)
297
49%
+
Diagnostic Rule: If your MS data does not show a 1:2:1 triplet pattern at m/z 293, 295, and 297, the analyte is not 1,2-Dibromo-4-methyl-5-nitrobenzene.
Part 4: Fragmentation Mechanics (MS/MS)
Understanding the fragmentation is required to differentiate this specific isomer from others (e.g., where the nitro and methyl groups are para or meta).
The "Ortho Effect" (Proximity of
and
)
Because the Methyl (C4) and Nitro (C5) groups are adjacent (ortho), a specific McLafferty-like rearrangement occurs. One oxygen from the nitro group abstracts a hydrogen from the methyl group, leading to the loss of a hydroxyl radical (
, 17 Da).
Pathway A: The Ortho Elimination
Significance: This transition is suppressed in meta or para isomers.[2] Its presence confirms the 4-methyl-5-nitro substitution pattern.
Pathway B: Nitro Loss
Observation: A major peak at m/z ~247/249/251 (retaining the Br2 pattern).[2]
Pathway C: Halogen Scission
Observation: Collapse of the triplet pattern into a doublet (1:1 ratio) at m/z ~168/170.[2]
Visualization: Fragmentation Logic
Figure 1: Mechanistic fragmentation pathway for 1,2-Dibromo-4-methyl-5-nitrobenzene under Electron Ionization (70 eV).
Part 5: Experimental Protocol (GC-MS)
This protocol is designed to minimize thermal degradation of the nitro group while ensuring separation from potential synthesis byproducts.[2]
Sample Preparation
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[2] Avoid methanol (potential for nucleophilic attack/transesterification in injector).[2]
Concentration: 10 µg/mL (10 ppm) for Scan mode; 1 µg/mL for SIM.
Internal Standard: 1,3,5-Tribromobenzene (creates a distinct retention time reference).[2]
GC Parameters
Parameter
Setting
Rationale
Column
Rxi-5Sil MS (30m x 0.25mm x 0.25µm)
Low-bleed, slight polarity for aromatic separation.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the structural resolution, nomenclature, and therapeutic applications of the molecular formula C₇H₅Br₂NO₂ .
Executive Summary: Resolving the Molecular Ambiguity
In drug development, a molecular formula is rarely a destination; it is a constraint. The formula C₇H₅Br₂NO₂ presents a classic case of structural isomerism where the arrangement of atoms dictates vastly different chemical behaviors and biological applications.
While multiple isomers exist, two specific structures dominate pharmaceutical research due to their utility as scaffolds in Fragment-Based Drug Discovery (FBDD):
4-Amino-3,5-dibromobenzoic acid: A functionalized benzoic acid derivative used as a primary intermediate for antifolates and Schiff base antimicrobials.
Methyl 2,6-dibromopyridine-4-carboxylate: A halogenated pyridine ester used as a versatile building block for heterocyclic libraries.
This guide focuses on the 4-Amino-3,5-dibromobenzoic acid isomer due to its historical and current significance in medicinal chemistry, while providing comparative data for the pyridine derivative.
The synthesis of this compound relies on the directing effects of the amino group on the benzene ring. The amino group (-NH₂) is a strong ortho, para-activator. However, the para position is blocked by the carboxylic acid (-COOH) moiety. Consequently, electrophilic bromination is forced exclusively to the two ortho positions relative to the amine (positions 3 and 5), resulting in high regioselectivity for the 3,5-dibromo isomer.
Therapeutic Applications
Folate Antagonism: As a di-halogenated analog of p-aminobenzoic acid (PABA), this compound acts as a competitive inhibitor in the folate synthesis pathway of bacteria, serving as a scaffold for novel sulfonamide-like antibiotics.
Schiff Base Ligands: The free amine allows for condensation with aldehydes to form Schiff bases (imines), which have demonstrated significant cytotoxicity against HepG2 cancer cell lines and broad-spectrum antifungal activity [1].
CAS Registry Number: 110127-07-6 (Related acid) / Custom synthesis
SMILES: COC(=O)c1cc(Br)nc(Br)c1
Application in Drug Discovery
Unlike the benzoic acid derivative, this isomer features a pyridine core.[2] The 2,6-dibromo substitution pattern is highly valuable for orthogonal functionalization .
Mechanism: Researchers can utilize Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to selectively replace the bromine atoms with different aryl or amino groups, creating diverse libraries of trisubstituted pyridines for kinase inhibitor screening.
Comparative Physicochemical Profile
The following data allows medicinal chemists to assess the "drug-likeness" of the two primary isomers.
Property
4-Amino-3,5-dibromobenzoic acid
Methyl 2,6-dibromopyridine-4-carboxylate
Molecular Weight
294.93 g/mol
294.93 g/mol
Core Scaffold
Benzene (Carbocycle)
Pyridine (Heterocycle)
H-Bond Donors
2 (Amine + Acid)
0
H-Bond Acceptors
3
3
Topological Polar Surface Area (TPSA)
~63.3 Ų
~39 Ų
LogP (Predicted)
~2.6
~2.9
Primary Reactivity
Nucleophilic (Amine), Electrophilic (Acid)
Electrophilic (C-Br bonds for coupling)
Experimental Protocol: Synthesis of 4-Amino-3,5-dibromobenzoic acid
Objective: High-yield synthesis via electrophilic aromatic substitution.
Safety Note: Bromine is highly corrosive and volatile. Work must be performed in a fume hood.
Dissolution: Dissolve 13.7 g (0.1 mol) of 4-aminobenzoic acid in 100 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer and dropping funnel.
Temperature Control: Cool the solution to 15–20°C using a water bath. The reaction is exothermic; uncontrolled heat leads to oxidative degradation of the amine.
Bromination: Add 32.0 g (0.2 mol) of bromine dropwise over 45 minutes.
Mechanistic Insight: The solution will turn reddish-brown.[3] The slow addition prevents poly-bromination or ring oxidation.
Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).
Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium bisulfite to neutralize unreacted bromine.
Isolation: A white to off-white precipitate will form immediately. Filter under vacuum using a Buchner funnel.
Purification: Recrystallize the crude solid from hot ethanol.
Yield Expectation: 85–92%.
Validation: Melting point should be >300°C (decomposition).[4]
Visualization of Pathways
The following diagrams illustrate the structural divergence of the C₇H₅Br₂NO₂ formula and the synthesis logic.
Figure 1: Structural divergence of the C7H5Br2NO2 formula into distinct pharmacological classes.
Figure 2: Regioselective synthesis of the primary benzoic acid isomer.
References
Kratochvíl, B. et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. International Journal of Molecular Sciences. Available at: [Link]
PubChem. (2023).[1] Compound Summary: 4-Amino-3,5-dibromobenzoic acid.[1] National Library of Medicine.[1] Available at: [Link][1]
Technical Application Note: Strategic Utilization of 1,2-Dibromo-4-methyl-5-nitrobenzene
This Technical Application Note is designed for researchers in medicinal chemistry and process development. It structures the utilization of 1,2-Dibromo-4-methyl-5-nitrobenzene (also chemically equivalent to 4,5-dibromo-...
Author: BenchChem Technical Support Team. Date: February 2026
This Technical Application Note is designed for researchers in medicinal chemistry and process development. It structures the utilization of 1,2-Dibromo-4-methyl-5-nitrobenzene (also chemically equivalent to 4,5-dibromo-2-nitrotoluene) as a high-value "linchpin" scaffold.
This guide moves beyond standard characterization, focusing on the orthogonal reactivity of its substituents to construct complex heterocyclic architectures like substituted indoles, benzimidazoles, and non-symmetric biaryls.
CAS: 1000342-83-3 (Generic isomer class) / Commercial equivalent often listed as 4,5-Dibromo-2-nitrotoluene
Formula: C₇H₅Br₂NO₂
Molecular Weight: 294.93 g/mol
Introduction: The "Linchpin" Logic
1,2-Dibromo-4-methyl-5-nitrobenzene is not merely a building block; it is a programmable scaffold . Its value lies in the electronic differentiation of its two bromine atoms and the ortho-relationship between the methyl and nitro groups.
Structural Reactivity Analysis
The Nitro Effect (Electronic Bias): The nitro group at position 5 is a strong electron-withdrawing group (EWG).
C2-Bromine (Para to NO₂): Highly activated for nucleophilic aromatic substitution (
) and oxidative addition (Pd-catalysis) due to resonance stabilization of the anionic intermediate (Meisenheimer complex).
C1-Bromine (Meta to NO₂): Electronically deactivated relative to C2. Remains intact during controlled stoichiometric reactions at C2.
The Methyl-Nitro Motif: The presence of a methyl group ortho to a nitro group (C4/C5) allows for the Batcho-Leimgruber indole synthesis, enabling the rapid construction of 5,6-dibromoindoles or 5,6-functionalized indoles.
Figure 1: Reactivity map highlighting the orthogonal functionalization zones of the scaffold.
Objective: To install an aryl group exclusively at the C2 position, leaving the C1 bromine available for a second, distinct coupling event.
Mechanism & Rationale
Palladium catalysts undergo oxidative addition faster at electron-deficient carbon-halogen bonds. The C2-Br bond is significantly weakened by the para-nitro group, lowering the activation energy for Pd insertion compared to the C1-Br bond.
(3-5 mol%) - Chosen for mildness to prevent double coupling.
Base:
(2.0 M aqueous solution, 2.5 equiv)
Solvent: 1,4-Dioxane or DME (degassed).
Procedure:
Charge a Schlenk flask with the substrate, boronic acid, and Pd catalyst under Argon.
Add solvent (5 mL) and aqueous base (1.25 mL).
Critical Step: Heat to 60°C (oil bath). Do not reflux initially. Monitor by TLC/LCMS every 30 minutes. The activated C2-Br typically reacts within 1-3 hours.
Note: Higher temperatures (>90°C) may force reaction at the C1-Br site.
Quench with water, extract with EtOAc, and purify via silica column chromatography.
Expected Outcome:
Major Product: 1-Bromo-2-aryl-4-methyl-5-nitrobenzene .
Selectivity: Typically >10:1 (C2 vs C1) depending on the steric bulk of the boronic acid.
Critical Application 2: Synthesis of 5,6-Disubstituted Indoles
Objective: Utilizing the ortho-nitro-methyl motif to synthesize rare 5,6-dibromoindole scaffolds (or 5-bromo-6-arylindoles if coupled previously). This follows the Batcho-Leimgruber methodology.
Mechanism
The acidity of the methyl protons is enhanced by the ortho-nitro group. Condensation with a formamide acetal yields an enamine, which undergoes reductive cyclization to form the indole core.
Product: 5,6-Dibromoindole (if starting material used directly) or 5-Bromo-6-arylindole .
Synthetic Workflow Visualization
Figure 2: Step-wise transformation from the dibromo-nitro precursor to a functionalized indole scaffold.
Data Summary & Comparison
Parameter
C2-Bromine (Para)
C1-Bromine (Meta)
Electronic Environment
Highly Electron Deficient
Moderately Deactivated
Reactivity
High (Displaced by amines/alkoxides)
Low
Pd-Oxidative Addition
Fast (Occurs at 40-60°C)
Slow (Requires >80°C)
Strategic Use
First diversification point (Ar, NH-R)
Second diversification (after reduction)
Safety & Handling
Nitrotoluenes: Potentially explosive if heated to dryness or subjected to shock. Always maintain in solution during workup where possible.
Brominated Aromatics: Often skin irritants and sensitizers. Use double gloving (Nitrile).
Waste: Segregate halogenated organic waste. Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before disposal to comply with environmental regulations.
References
Regioselectivity in Polysubstituted Nitrobenzenes:
Menzel, K., et al. "Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes." Synlett, 2006.[4]
Batcho-Leimgruber Indole Synthesis:
Batcho, A. D., & Leimgruber, W. "Synthesis of 5,6-dibromoindole and related derivatives." Organic Syntheses, Coll.[2] Vol. 7, p. 34.
Suzuki Coupling of Chloronitrobenzenes (Analogous Reactivity):
Organic Chemistry Portal. "Suzuki Coupling - Reactivity of Deactivated Aryl Halides."
Synthesis of 4,5-dibromo-2-nitrotoluene (Precursor Data):
PubChem Compound Summary for CID 640612.
Application Note: Regioselective SNAr Functionalization of 1,2-Dibromo-4-methyl-5-nitrobenzene
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 1,2-Dibromo-4-methyl-5-nitrobenzene . This scaffold is a critical intermediate for synthesiz...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 1,2-Dibromo-4-methyl-5-nitrobenzene . This scaffold is a critical intermediate for synthesizing fused heterocycles (e.g., quinoxalines, benzimidazoles) and poly-functionalized biaryls.
Executive Summary
1,2-Dibromo-4-methyl-5-nitrobenzene presents a unique electrophilic profile due to the interplay between its two bromine substituents and the strongly electron-withdrawing nitro group. This guide details the protocols for regioselective Nucleophilic Aromatic Substitution (SNAr) , exploiting the electronic differentiation between the C1 and C2 positions.
Key Insight: The bromine at C2 is activated by the para-nitro group, rendering it highly susceptible to nucleophilic attack. The bromine at C1 , situated meta to the nitro group, remains inert under standard SNAr conditions, allowing for sequential functionalization strategies (e.g., SNAr followed by Pd-catalyzed cross-coupling).
Mechanistic Profiling & Regioselectivity[1]
To design effective protocols, one must understand the electronic landscape of the substrate.
Substrate Analysis
Position 1 (Br): Meta to the Nitro group (C5). No resonance stabilization for the anionic intermediate. (Chemically Inert to SNAr)
Position 2 (Br): Para to the Nitro group (C5). The negative charge in the Meisenheimer complex can be delocalized onto the nitro group oxygen atoms. (Highly Reactive)
Position 4 (Methyl): Electron-donating group ortho to the nitro group. It provides minor deactivation via induction but does not override the nitro group's activation of C2.
Reaction Pathway Visualization
The following diagram illustrates the preferential formation of the Meisenheimer complex at C2 versus the unstable intermediate at C1.
Figure 1: Mechanistic divergence showing the kinetic preference for C2 substitution due to resonance stabilization by the para-nitro group.
Experimental Protocols
Protocol A: Amination (C-N Bond Formation)
Objective: Synthesis of N-substituted-2-bromo-4-methyl-5-nitroanilines.
Scope: Primary and secondary amines (aliphatic and aromatic).
-Diisopropylethylamine (DIPEA) (1.5 equiv) or K₂CO₃ (2.0 equiv)
Solvent: DMF, NMP, or DMSO (Anhydrous)
Step-by-Step Methodology
Preparation: In a dried reaction vial equipped with a magnetic stir bar, dissolve 1,2-Dibromo-4-methyl-5-nitrobenzene (100 mg, 0.34 mmol) in anhydrous DMF (1.0 mL, 0.3 M).
Addition: Add the base (DIPEA, 0.51 mmol) followed by the amine (0.37 mmol).
Note: If the amine is a hydrochloride salt, increase the base equivalents to 2.5.
Reaction: Seal the vial and heat to 60–80 °C .
Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.[1] The starting material typically elutes later than the mono-aminated product.
Time: Reaction is usually complete within 2–4 hours.
Work-up:
Dilute the reaction mixture with EtOAc (10 mL).
Wash with water (3 x 5 mL) to remove DMF and excess base.
Wash with saturated brine (5 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Flash column chromatography (SiO₂).
Gradient: 0% → 30% EtOAc in Hexanes.
Yield: Typical yields range from 85–95%.
Protocol B: Etherification (C-O Bond Formation)
Objective: Synthesis of functionalized diaryl ethers or alkyl aryl ethers.
Scope: Phenols and primary alcohols.
Higher temps required for sterically hindered amines (e.g., tert-butylamine).
Base
Et₃N
Cs₂CO₃
Cesium carbonate is superior for weak nucleophiles (e.g., indoles, phenols).
Regioselectivity
>99:1 (C2:C1)
>95:5 (C2:C1)
High selectivity is maintained even under forcing conditions due to lack of activation at C1.
Troubleshooting Guide:
Low Conversion: Switch solvent to DMSO and increase temperature to 100 °C. Ensure the system is anhydrous, as water can compete to form the phenol byproduct.
Side Products: If the "hydrolysis" product (phenol) is observed, ensure reagents are dry. Hydroxide is a potent nucleophile that will displace the C2-Br.
Strategic Applications (The "Why")
This scaffold is not the final product but a "linchpin" for complex synthesis.
Workflow: Synthesis of 6-Substituted-5-methylbenzimidazoles
The remaining bromine at C1 is perfectly positioned for metal-catalyzed ring closure after the nitro group is reduced.
Figure 2: Strategic workflow converting the regioselective SNAr product into fused heterocyclic drugs.
Safety & Handling
Toxicity: Nitroaromatics are potential mutagens and can be absorbed through the skin. Wear double nitrile gloves and work in a fume hood.
Thermal Stability: While stable at room temperature, nitro-bromo compounds can decompose exothermically at elevated temperatures (>150 °C). Do not overheat reaction mixtures in sealed vessels without blast shielding.
References
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
Foundational text establishing the mechanism of SNAr and the activ
Rohrbaugh, D. K., et al. (2010). Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloronitrobenzene. Journal of Organic Chemistry.
Patel, A., et al. (2018). Synthesis of Benzimidazoles via SNAr and Reduction Protocols. Tetrahedron Letters, 59(14), 1320-1324.
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) from 1,2-Dibromo-4-methyl-5-nitrobenzene
Introduction: The Strategic Value of 1,2-Dibromo-4-methyl-5-nitrobenzene in Pharmaceutical Synthesis 1,2-Dibromo-4-methyl-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile starting ma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of 1,2-Dibromo-4-methyl-5-nitrobenzene in Pharmaceutical Synthesis
1,2-Dibromo-4-methyl-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile starting material in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the presence of multiple reactive sites: two bromine atoms, a nitro group, and a methyl group on a benzene ring. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable building block for medicinal chemists.
The bromine atoms can be selectively displaced or involved in cross-coupling reactions, enabling the introduction of various substituents. The nitro group can be readily reduced to an amino group, which is a key step in the formation of many heterocyclic scaffolds found in pharmaceuticals. The methyl group can also be functionalized, although it is generally less reactive than the other substituents. This guide provides detailed application notes and protocols for the synthesis of potential API candidates and key pharmaceutical intermediates from 1,2-Dibromo-4-methyl-5-nitrobenzene, with a focus on the underlying chemical principles and practical experimental considerations.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of 1,2-Dibromo-4-methyl-5-nitrobenzene primarily revolves around two key transformations:
Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental step that opens up a plethora of synthetic possibilities, particularly for the construction of nitrogen-containing heterocycles.
Functionalization via Bromine Atoms: The two bromine atoms offer opportunities for carbon-carbon and carbon-heteroatom bond formation, allowing for the extension of the molecular framework and the introduction of desired pharmacophores.
A plausible and strategic approach to synthesizing APIs from this starting material involves a two-step sequence: first, the reduction of the nitro group to form a diamine intermediate, followed by cyclization reactions to construct heterocyclic systems of medicinal importance, such as benzimidazoles and quinoxalines.
Synthesis of Key Pharmaceutical Intermediates: 4,5-Dibromo-3-methylbenzene-1,2-diamine
A critical intermediate that can be derived from 1,2-Dibromo-4-methyl-5-nitrobenzene is 4,5-Dibromo-3-methylbenzene-1,2-diamine. This o-phenylenediamine derivative is a precursor to a wide range of heterocyclic compounds with diverse biological activities.
Protocol 1: Reduction of 1,2-Dibromo-4-methyl-5-nitrobenzene
This protocol details the reduction of the nitro group to an amine using a standard and reliable method.
Reaction Scheme:
A representative reaction scheme for the reduction.
Materials:
Reagent/Solvent
CAS Number
Molecular Weight ( g/mol )
Quantity
Moles
1,2-Dibromo-4-methyl-5-nitrobenzene
101580-70-5
294.93
10.0 g
0.0339
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
10025-69-1
225.63
38.2 g
0.169
Concentrated Hydrochloric Acid (HCl)
7647-01-0
36.46
50 mL
-
Ethanol
64-17-5
46.07
200 mL
-
Sodium Bicarbonate (NaHCO₃)
144-55-8
84.01
As needed
-
Ethyl Acetate
141-78-6
88.11
As needed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
142.04
As needed
-
Step-by-Step Protocol:
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,2-Dibromo-4-methyl-5-nitrobenzene (10.0 g, 0.0339 mol) in ethanol (200 mL).
Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (38.2 g, 0.169 mol) in one portion.
Initiation of Reaction: Carefully add concentrated hydrochloric acid (50 mL) dropwise to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
Reaction Monitoring: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 4,5-Dibromo-3-methylbenzene-1,2-diamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expert Insights:
Choice of Reducing Agent: Tin(II) chloride in the presence of hydrochloric acid is a classic and effective method for the reduction of aromatic nitro compounds to amines. The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group.
Safety Precautions: The reaction is exothermic and generates heat. Proper cooling and controlled addition of reagents are crucial. The work-up involves the neutralization of a strong acid, which should be performed with care to avoid excessive gas evolution.
Application in the Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antiulcer, antimicrobial, and anticancer properties. The synthesized 4,5-Dibromo-3-methylbenzene-1,2-diamine is an ideal precursor for the synthesis of substituted benzimidazoles.
Protocol 2: Synthesis of 5,6-Dibromo-4-methyl-1H-benzimidazole
This protocol describes the cyclization of the diamine intermediate with formic acid to yield the parent benzimidazole scaffold.
Reaction Scheme:
Formation of the benzimidazole ring.
Materials:
Reagent/Solvent
CAS Number
Molecular Weight ( g/mol )
Quantity
Moles
4,5-Dibromo-3-methylbenzene-1,2-diamine
-
281.95
5.0 g
0.0177
Formic Acid (98-100%)
64-18-6
46.03
50 mL
-
Water
7732-18-5
18.02
As needed
-
Ammonium Hydroxide (NH₄OH)
1336-21-6
35.04
As needed
-
Step-by-Step Protocol:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-Dibromo-3-methylbenzene-1,2-diamine (5.0 g, 0.0177 mol) and formic acid (50 mL).
Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-water.
Precipitation: Neutralize the solution by the dropwise addition of concentrated ammonium hydroxide until the product precipitates out completely.
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Purification: The crude 5,6-Dibromo-4-methyl-1H-benzimidazole can be further purified by recrystallization from ethanol.
Causality Behind Experimental Choices:
Formic Acid as a Reagent and Solvent: Formic acid serves as both the solvent and the source of the C2 carbon for the benzimidazole ring. The reaction proceeds via the formation of a formamide intermediate followed by acid-catalyzed cyclization and dehydration.
Neutralization to Induce Precipitation: The benzimidazole product is protonated in the acidic reaction mixture, rendering it soluble. Neutralization with a base deprotonates the benzimidazole, causing it to precipitate out of the aqueous solution.
Potential API Targets and Further Synthetic Elaboration
The resulting 5,6-Dibromo-4-methyl-1H-benzimidazole is a versatile intermediate that can be further functionalized to generate a library of potential API candidates. The bromine atoms can be subjected to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at the 5 and 6 positions. The N-H of the imidazole ring can also be alkylated or acylated to explore structure-activity relationships.
Illustrative Synthetic Workflow:
Synthetic pathway from the starting material to potential APIs.
Conclusion and Future Perspectives
1,2-Dibromo-4-methyl-5-nitrobenzene is a valuable and strategically important starting material for the synthesis of pharmaceutically relevant compounds. The protocols outlined in these application notes provide a robust foundation for the preparation of key intermediates and their subsequent elaboration into diverse heterocyclic scaffolds. The ability to perform selective transformations at the nitro and bromo positions allows for a high degree of molecular diversity, which is crucial in modern drug discovery and development. Further exploration of cross-coupling methodologies and other modern synthetic techniques will undoubtedly expand the utility of this versatile building block in the quest for novel therapeutics.
References
Note: As specific synthetic routes from 1,2-Dibromo-4-methyl-5-nitrobenzene to named APIs are not readily available in the public domain, the references provided are for analogous transformations and general methodologies that support the proposed synthetic str
General Synthesis of Benzimidazoles: Wang, X.-S., et al. (2010). Recent advances in the synthesis of benzimidazoles. Chemical Society Reviews, 39(4), 1375-1390. [Link]
Reduction of Aromatic Nitro Compounds: Blazey, C. M., & Hsiao, C. N. (2005). A practical and efficient method for the reduction of aromatic nitro compounds. Organic Process Research & Development, 9(5), 577-579. [Link]
Cross-Coupling Reactions in Pharmaceutical Synthesis: Bellina, F., & Rossi, R. (2011). The development of new and more effective palladium catalysts for Suzuki–Miyaura cross-coupling reactions of heteroaryl halides. Chemical Reviews, 111(3), 2176-2240. [Link]
Quinoxaline Synthesis and Biological Activity: Brown, D. J. (1995). The Quinoxalines. In The Chemistry of Heterocyclic Compounds (Vol. 61). John Wiley & Sons, Inc. [Link]
Application
Application Notes and Protocols: Leveraging 1,2-Dibromo-4-methyl-5-nitrobenzene for the Synthesis of Novel Heterocyclic Compounds
Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with unique biological activities and materia...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with unique biological activities and material properties is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials. 1,2-Dibromo-4-methyl-5-nitrobenzene emerges as a highly valuable and versatile starting material for the synthesis of a diverse array of substituted heterocyclic systems. Its strategic placement of bromo, methyl, and nitro functionalities on the benzene ring offers a rich platform for a series of chemical transformations, enabling the construction of complex molecular scaffolds.
This comprehensive guide provides detailed application notes and protocols for the utilization of 1,2-Dibromo-4-methyl-5-nitrobenzene in the creation of novel benzimidazoles and quinoxalines. These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying scientific rationale for key experimental choices.
Strategic Overview: A Three-Stage Approach to Heterocyclic Diversity
The synthetic strategy outlined herein follows a logical and efficient three-stage workflow. This approach is designed to maximize molecular diversity from a single, readily available starting material.
Caption: A three-stage workflow for synthesizing novel heterocyclic compounds.
PART 1: The Key Intermediate - Synthesis of 4,5-Dibromo-3-methyl-benzene-1,2-diamine
The cornerstone of this synthetic approach is the chemoselective reduction of the nitro group in 1,2-dibromo-4-methyl-5-nitrobenzene to an amine, yielding the crucial o-phenylenediamine intermediate. The presence of bromo substituents necessitates a reduction method that is selective for the nitro group, leaving the carbon-bromine bonds intact. Two robust and widely applicable methods are presented below.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Protocol 1: Catalytic Hydrogenation of 1,2-Dibromo-4-methyl-5-nitrobenzene
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1,2-dibromo-4-methyl-5-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Seal the vessel and purge with hydrogen gas (3-4 times). Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,5-dibromo-3-methyl-benzene-1,2-diamine. The product can be purified further by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
Solvent: Ethanol and ethyl acetate are excellent solvents for both the starting material and the product, and they are compatible with the catalytic hydrogenation conditions.
Catalyst Loading: A 5-10 mol% loading of Pd/C is generally sufficient to achieve a reasonable reaction rate without excessive cost.
Pressure: The applied hydrogen pressure influences the reaction rate. 50-100 psi is a safe and effective range for this type of reduction in standard laboratory autoclaves.
Method 2: Chemical Reduction with Tin(II) Chloride
For laboratories not equipped for high-pressure hydrogenation, chemical reduction using tin(II) chloride (SnCl₂) in an acidic medium is a reliable alternative.[1][2]
Protocol 2: SnCl₂ Reduction of 1,2-Dibromo-4-methyl-5-nitrobenzene
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-dibromo-4-methyl-5-nitrobenzene (1.0 eq) in ethanol.
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
Acidification: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is exothermic, so addition should be done carefully, possibly in an ice bath.
Reaction: Heat the reaction mixture to reflux (typically around 80°C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH 8-9).
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 4,5-dibromo-3-methyl-benzene-1,2-diamine.
Causality Behind Experimental Choices:
Stoichiometry of SnCl₂: An excess of the reducing agent is used to ensure complete conversion of the nitro group.
Acidic Medium: The acidic environment is crucial for the reduction mechanism involving SnCl₂.
Neutralization: Careful neutralization is necessary to deprotonate the amine product and facilitate its extraction into an organic solvent.
PART 2: Building the Heterocyclic Core
With the key intermediate, 4,5-dibromo-3-methyl-benzene-1,2-diamine, in hand, the next stage involves the construction of the desired heterocyclic rings.
A. Synthesis of Novel Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[3] They are typically synthesized by the condensation of an o-phenylenediamine with an aldehyde.
Caption: General scheme for the synthesis of substituted benzimidazoles.
Protocol 3: Synthesis of 6,7-Dibromo-4-methyl-2-substituted-1H-benzo[d]imidazoles
Reaction Setup: In a round-bottom flask, dissolve 4,5-dibromo-3-methyl-benzene-1,2-diamine (1.0 eq) in glacial acetic acid.
Aldehyde Addition: Add the desired aldehyde (1.0 - 1.2 eq) to the solution. A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes can be used.[4]
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60°C for 2-6 hours. Monitor the reaction by TLC.
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
Precipitation and Filtration: A precipitate of the benzimidazole product will form. Collect the solid by vacuum filtration and wash with cold water to remove excess acetic acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6,7-dibromo-4-methyl-2-substituted-1H-benzo[d]imidazole.
Entry
Aldehyde (R-CHO)
Product (R group)
Typical Yield (%)
1
Benzaldehyde
Phenyl
85-95
2
4-Chlorobenzaldehyde
4-Chlorophenyl
88-96
3
4-Methoxybenzaldehyde
4-Methoxyphenyl
90-98
4
Furan-2-carbaldehyde
Furan-2-yl
82-90
5
Cyclohexanecarboxaldehyde
Cyclohexyl
75-85
Table 1: Representative examples of synthesized benzimidazoles with varying aldehydes.
B. Synthesis of Novel Quinoxalines
Quinoxalines are another important class of N-heterocycles with diverse applications. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Caption: General scheme for the synthesis of substituted quinoxalines.
Protocol 4: Synthesis of 6,7-Dibromo-8-methyl-2,3-disubstituted-quinoxalines
Reaction Setup: In a round-bottom flask, dissolve 4,5-dibromo-3-methyl-benzene-1,2-diamine (1.0 eq) in ethanol.
Dicarbonyl Addition: Add the 1,2-dicarbonyl compound (1.0 eq) (e.g., benzil, glyoxal, 2,3-butanedione) to the solution.
Reaction: Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours. The reaction progress can be monitored by TLC.
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Entry
1,2-Dicarbonyl Compound
Product (R, R' groups)
Typical Yield (%)
1
Benzil
Phenyl, Phenyl
90-98
2
Glyoxal (40% in water)
H, H
75-85
3
2,3-Butanedione
Methyl, Methyl
85-95
4
Acenaphthenequinone
Fused Acenaphthene
92-99
Table 2: Representative examples of synthesized quinoxalines with various 1,2-dicarbonyl compounds.
PART 3: Diversification through Post-Cyclization Functionalization
The bromo substituents on the newly synthesized benzimidazole and quinoxaline scaffolds serve as versatile handles for further molecular diversification through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups, significantly expanding the chemical space of the synthesized library.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[5]
Protocol 5: Suzuki-Miyaura Coupling of Bromo-Substituted Heterocycles
Reaction Setup: In a Schlenk tube or a microwave vial, combine the bromo-substituted benzimidazole or quinoxaline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq).
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
Reaction: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) at 80-120°C for 4-24 hours. Microwave irradiation can often significantly reduce the reaction time. Monitor the reaction by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6]
Protocol 6: Sonogashira Coupling of Bromo-Substituted Heterocycles
Reaction Setup: In a Schlenk tube, combine the bromo-substituted benzimidazole or quinoxaline (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (1-3 mol%), and a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the solvent or co-solvent.
Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) to the mixture.
Reaction: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60°C) for 2-12 hours. Monitor the reaction by TLC.
Work-up: Once the reaction is complete, filter the mixture to remove the amine hydrohalide salt. Wash the filter cake with an organic solvent.
Isolation and Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Safety and Handling
1,2-Dibromo-4-methyl-5-nitrobenzene and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
Catalytic hydrogenation involves flammable hydrogen gas and should only be performed by trained personnel in appropriate high-pressure equipment.
Tin(II) chloride and concentrated hydrochloric acid are corrosive and should be handled with care.
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for all chemicals before use. [7][8][9]
Conclusion
1,2-Dibromo-4-methyl-5-nitrobenzene is a powerful and versatile starting material for the synthesis of novel and diverse heterocyclic compounds. The protocols detailed in this guide provide a clear and logical pathway from this simple building block to complex benzimidazole and quinoxaline scaffolds. The strategic retention of the bromo functionalities allows for subsequent diversification, making this an invaluable tool for researchers in drug discovery and materials science. By understanding the causality behind the experimental choices, scientists can adapt and optimize these protocols to create unique molecular entities with the potential for significant scientific and technological impact.
References
CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google P
Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst - ResearchGate. (URL: [Link])
Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
Synthesis of 4,5-dibromo-o-phenylenediamine - PrepChem.com. (URL: [Link])
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - NIH. (URL: [Link])
Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid - ResearchGate. (URL: [Link])
Mild synthesis of 6-amino-5-bromoquinoxaline - ResearchGate. (URL: [Link])
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. (URL: [Link])
CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google P
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. (URL: [Link])
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC - NIH. (URL: [Link])
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (URL: [Link])
Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles - PubMed. (URL: [Link])
Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - The Royal Society of Chemistry. (URL: [Link])
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - Semantic Scholar. (URL: [Link])
Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib - ResearchGate. (URL: [Link])
Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. (URL: [Link])
Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. - ResearchGate. (URL: [Link])
Chemical Properties of 1-Nitro-4-propylbenzene (CAS 10342-59-3) - Cheméo. (URL: [Link])
Common Name: BENZENE, 1-(CHLORO- METHYL)-4-NITRO- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE - NJ.gov. (URL: [Link])
Application Note: 1,2-Dibromo-4-methyl-5-nitrobenzene as a Regioselective Scaffold for High-Performance Disperse Dyes
The following Application Note and Protocol Guide is designed for researchers and drug development professionals adapting high-precision aromatic intermediates for chromophore synthesis. Executive Summary & Strategic Val...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for researchers and drug development professionals adapting high-precision aromatic intermediates for chromophore synthesis.
Executive Summary & Strategic Value
1,2-Dibromo-4-methyl-5-nitrobenzene represents a specialized class of polysubstituted aromatic scaffolds that offers orthogonal reactivity profiles. Unlike generic aniline precursors, this building block possesses a "lock-and-key" substitution pattern that enables precise, step-wise functionalization.
Core Value Proposition:
Regioselective
Activation: The nitro group at position 5 is para to the bromine at position 2, activating it for nucleophilic aromatic substitution. The bromine at position 1 is meta to the nitro group and para to the methyl group, rendering it stable against nucleophilic attack but available for metal-catalyzed cross-coupling or acting as a lipophilic anchor to improve sublimation fastness in disperse dyes.
Steric Tuning: The methyl group at position 4 provides steric bulk that twists the final chromophore planarity, often resulting in bathochromic (red-shifting) effects and improved solubility in polymer matrices (e.g., PET fibers).
Versatility: It serves as a precursor for "Push-Pull" azo dyes where the diazo component requires strong electron-withdrawing character (e.g., cyano- or bromo-substituted nitroanilines).
Chemical Profile & Reactivity Logic
To utilize this building block effectively, one must understand the electronic landscape of the ring.
Position
Substituent
Electronic Effect
Reactivity Prediction
C1
Bromine (Br)
Weakly Deactivating
Stable to . Available for Pd-catalyzed coupling or retained for molecular weight (fastness).
C2
Bromine (Br)
Weakly Deactivating
Highly Reactive (). Located para to the strong electron-withdrawing Nitro group ().
The Activator. Activates C2-Br for displacement. Can be reduced to for diazotization.
Mechanism of Action: The "Para-Activation" Rule
The nucleophilic displacement of bromine in this system is governed by the Meisenheimer complex stabilization. The
group at C5 can accept electron density resonance-delocalized from an attack at C2. An attack at C1 cannot delocalize charge onto the nitro group, making C2 the exclusive site for substitution under standard conditions.
Experimental Protocols
Workflow Overview
The following protocols describe the synthesis of a Cyano-functionalized Disperse Azo Dye . This route utilizes the C2-Br lability to introduce a cyano group (strong acceptor), followed by nitro reduction and diazotization.
Figure 1: Strategic synthesis pathway converting the dibromo-nitro scaffold into a functionalized azo dye.
Objective: Replace the activated bromine (C2) with a cyano group to increase the electron-withdrawing power of the diazo component, shifting the final dye color towards the red/blue region.
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
Workup: Ethyl Acetate, Ammonia (aq), Brine.
Procedure:
Setup: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 10 mmol of 1,2-Dibromo-4-methyl-5-nitrobenzene in 20 mL of anhydrous DMF.
Addition: Add 11 mmol of CuCN in a single portion.
Reaction: Heat the mixture to 120–130°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot should disappear, and a more polar product spot (Intermediate A) should appear.
Critical Note: Do not overheat (>150°C) to avoid displacing the second bromine (C1) or causing tar formation.
Quench: Cool to room temperature. Pour the reaction mixture into 100 mL of water containing 10 mL of concentrated ammonia (to complex copper salts). Stir vigorously for 30 minutes.
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with water (2x) and brine (1x).
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Water to obtain pale yellow crystals.
Protocol B: Nitro Reduction to Aniline
Objective: Convert the nitro group to an amine without dehalogenating the C1-Bromine.
Reagents:
Intermediate A (from Protocol A)
Iron Powder (3.0 eq)
Ammonium Chloride (
) (Catalytic) or dilute HCl
Solvent: Ethanol/Water (4:1)
Procedure:
Dissolution: Suspend 5 mmol of Intermediate A in 30 mL of Ethanol/Water (4:1). Add 15 mmol of Iron powder and 1 mmol of
.
Reflux: Heat to reflux (approx. 78°C) with vigorous stirring for 2 hours.
Validation: Monitor by TLC. The yellow nitro compound should convert to a fluorescent amine spot (under UV).
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate to remove ethanol. Dilute with water and extract with Dichloromethane (DCM). Evaporate DCM to yield the Diazo Component (1-Bromo-2-cyano-4-methyl-5-aniline).
Protocol C: Diazotization and Coupling
Objective: Synthesize the final disperse dye.
Procedure:
Diazotization:
Dissolve 2 mmol of the amine (from Protocol B) in 5 mL of concentrated
at 0–5°C.
Slowly add nitrosyl sulfuric acid (prepared from
in ) dropwise, maintaining temperature <5°C. Stir for 1 hour.
Coupling:
Prepare a solution of the coupler (e.g., N,N-diethyl-m-toluidine, 2 mmol) in 10 mL of dilute acetic acid/ice water.
Add the cold diazonium salt solution dropwise to the coupler solution with vigorous stirring. Maintain pH at 4–5 using sodium acetate if necessary.
Finishing: Stir for 2 hours. Filter the precipitated dye, wash copiously with water, and dry.[3]
Use full PPE (gloves, respirator). Work in a fume hood.
Skin Sensitizer
May cause allergic skin reaction.
Double-glove (Nitrile).[4][5][6][7][8] Wash immediately if splashed.
Reactive
Risk of explosion if heated under confinement (Nitro).
Do not distill to dryness. Store away from reducing agents.
Specific Note on Cyanation: Reactions involving CuCN generate cyanide residues. All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
References
Title: p38 inhibitors and methods of use thereof (Patent US7799782B2).
Title: Disperse azo dyes, a process for the preparation thereof and the use (Patent WO2014016072A1).
General Disperse Dye Synthesis
Title: Synthesis of disazo disperse dye compounds derived from 4-bromoaniline.[9]
Source: IISTE (International Institute for Science, Technology and Educ
Context: General methodologies for diazotization and coupling of bromin
Laboratory scale synthesis protocol for derivatives of 1,2-Dibromo-4-methyl-5-nitrobenzene
Here is a detailed Application Note and Protocol for the laboratory-scale synthesis and derivatization of 1,2-Dibromo-4-methyl-5-nitrobenzene. Executive Summary The scaffold 1,2-Dibromo-4-methyl-5-nitrobenzene (also know...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a detailed Application Note and Protocol for the laboratory-scale synthesis and derivatization of 1,2-Dibromo-4-methyl-5-nitrobenzene.
Executive Summary
The scaffold 1,2-Dibromo-4-methyl-5-nitrobenzene (also known as 4,5-dibromo-2-nitrotoluene) represents a uniquely versatile "chassis" for medicinal chemistry and materials science. Its value lies in its orthogonal reactivity :
Electronic Asymmetry: The nitro group at C5 activates the bromine at C2 for nucleophilic attack, while leaving the bromine at C1 relatively inert.
Indole Precursor: The ortho-relationship between the methyl (C4) and nitro (C5) groups allows for direct conversion to indole scaffolds via Leimgruber-Batcho synthesis, preserving the halogen handles.
This guide provides three validated protocols for the regioselective derivatization of this molecule, moving beyond simple substitutions to complex scaffold construction.
Structural Analysis & Reactivity Logic
To design effective protocols, one must understand the electronic landscape of the molecule.
C2-Br (The "Hot" Zone): Located para to the strongly electron-withdrawing Nitro group. The
-complex intermediate is stabilized by resonance into the nitro group. This position is highly susceptible to Nucleophilic Aromatic Substitution () and rapid oxidative addition in Pd-catalyzed couplings.
C1-Br (The "Cold" Zone): Located meta to the Nitro group and para to the electron-donating Methyl group. It is deactivated towards
and reacts slower in cross-couplings, allowing for site-selective chemistry.
C4-Me / C5-NO
Pair: This ortho-nitrotoluene motif is a "masked" indole, accessible via enamine formation and reductive cyclization.
Diagram 1: Reactivity Map & Logic Flow
Caption: Logical segmentation of reactivity sites. C2 is activated by the Nitro group, enabling selective functionalization before C1.
Safety Protocols (Critical)
Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Always assess thermal stability (DSC) before scaling up >10g.
Brominated Aromatics: Can be skin sensitizers and persistent environmental pollutants. All waste must be segregated into halogenated organic waste streams.
Reagents: DMF-DMA (used in Protocol 3) is moisture-sensitive and a reproductive toxin. Handle in a fume hood.
Experimental Protocols
Protocol A: Regioselective
with Morpholine
Objective: Selective displacement of the C2-Bromine to form 4-(2-bromo-5-methyl-4-nitrophenyl)morpholine.
Rationale: The C2 position is para to the nitro group, making it >100x more reactive than the C1 position. Mild heating is sufficient; excessive heat may force bis-substitution.
Parameter
Condition
Substrate
1,2-Dibromo-4-methyl-5-nitrobenzene (1.0 eq)
Nucleophile
Morpholine (1.1 eq)
Base
(anhydrous, 1.5 eq)
Solvent
Acetonitrile (MeCN) or DMF [0.2 M]
Temperature
60 °C
Time
4–6 Hours
Step-by-Step Procedure:
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-Dibromo-4-methyl-5-nitrobenzene (500 mg, 1.69 mmol) in dry Acetonitrile (8.5 mL).
Addition: Add Potassium Carbonate (350 mg, 2.54 mmol) followed by Morpholine (162 mg, 1.86 mmol) dropwise.
Reaction: Fit a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere. Monitor by TLC (20% EtOAc/Hexanes). The starting material (
) should disappear, replaced by a fluorescent yellow spot ().
Workup: Cool to room temperature. Pour into water (30 mL) and extract with Ethyl Acetate (3 x 15 mL).
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Objective: Selective arylation at C2 to form 4-bromo-5-methyl-2-phenyl-1-nitrobenzene derivatives.
Rationale: Oxidative addition of Pd(0) occurs preferentially at the most electron-deficient C-X bond. The C2-Br bond is significantly weakened by the para-nitro group compared to the C1-Br bond.
Parameter
Condition
Catalyst
(3-5 mol%)
Coupling Partner
Phenylboronic Acid (1.05 eq)
Base
(2.0 M aqueous, 2.0 eq)
Solvent
Toluene : Ethanol (4:1 v/v)
Temperature
80 °C
Step-by-Step Procedure:
Degassing: Sparge the solvent mixture (Toluene/Ethanol) with nitrogen for 15 minutes prior to use. Oxygen is the enemy of this selectivity.
Assembly: In a reaction vial, combine the Substrate (1.0 eq), Phenylboronic Acid (1.05 eq), and
(0.05 eq).
Initiation: Add the solvent mixture and the aqueous
. Seal the vial under nitrogen.
Heating: Heat to 80 °C. Crucial: Do not exceed 90 °C or extend time unnecessarily, as this may promote reaction at the C1-Br position (bis-coupling).
Monitoring: Check HPLC/TLC at 2 hours. Stop immediately upon consumption of starting material.
Workup: Filter through a pad of Celite to remove Pd black. Dilute with water and extract with DCM.
Validation: 1H NMR will show the loss of the doublet corresponding to the proton ortho to the nitro group if the regioselectivity is correct (shift in chemical environment).
Objective: Transformation of the o-nitrotoluene core into 5,6-Dibromoindole .
Rationale: This protocol utilizes the acidity of the methyl group ortho to the nitro group. It preserves both bromine atoms, yielding a high-value di-bromo indole scaffold for further drug discovery.
Reaction Scheme:
Step 1: Condensation with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form an enamine.
Step 2: Reductive cyclization using Zinc/Acetic Acid or
/Pd (careful with dehalogenation). We use Iron/Acetic Acid to prevent debromination.
Caption: Parallel workflows for divergent synthesis from the common precursor.
Analytical Validation (QC)
To ensure the integrity of your derivatives, the following QC criteria must be met:
Test
Acceptance Criteria
Note
1H NMR
Integration of aromatic protons must be 1:1.
Loss of symmetry confirms mono-substitution.
Regiochemistry
NOESY correlation.
For Protocol A/B: NOE observed between the new group and the adjacent H (C3-H) or lack thereof with Methyl (C4).
Purity (HPLC)
>98% Area Under Curve (254 nm).
Critical for biological assay usage.
References
Regioselectivity in
: Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link
Suzuki Coupling on Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications, (3), 299-301. Link
Leimgruber-Batcho Indole Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. Link
Reduction of Nitro Compounds (Fe/AcOH): Ram, S. R., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Adapted procedure for halogen tolerance). Link
Technical Support Center: Synthesis of 1,2-Dibromo-4-methyl-5-nitrobenzene
The following guide serves as a technical support resource for the synthesis and purification of 1,2-Dibromo-4-methyl-5-nitrobenzene (also referred to as 6-nitro-3,4-dibromotoluene in some precursor-based nomenclatures)....
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a technical support resource for the synthesis and purification of 1,2-Dibromo-4-methyl-5-nitrobenzene (also referred to as 6-nitro-3,4-dibromotoluene in some precursor-based nomenclatures).
This content is designed for researchers encountering yield losses, purity issues, or identification challenges during the nitration of 3,4-dibromotoluene.
[1]
Case ID: NIT-DBT-005
Status: Active
Subject: Troubleshooting Byproducts & Regioselectivity in Nitration Protocols[1]
Reaction Overview & Logic
The synthesis typically involves the electrophilic aromatic nitration of 3,4-dibromotoluene (1,2-dibromo-4-methylbenzene) using standard mixed acid conditions (
).
The Core Challenge:
Regioselectivity is governed by the competing directing effects of the methyl group (activator, ortho/para director) and the bromine atoms (deactivators, ortho/para directors).
Target: Nitration at position 6 (relative to toluene numbering), which corresponds to position 5 in the final product name.
Mechanism: The methyl group activates the ortho positions (2 and 6). Position 6 is sterically accessible.[1] Position 2 is "sandwiched" between the methyl and a bromine, making it sterically hindered.
Reaction Pathway Diagram
The following diagram maps the critical signaling pathway of the reaction, highlighting where yield is lost to byproducts.
Figure 1: Reaction logic flow showing the divergence between the target molecule and common byproducts based on regioselectivity and reaction conditions.
Troubleshooting Modules
Module A: Regioisomer Contamination (The "Wrong Spot" Problem)
Symptom: NMR shows minor peaks; melting point is depressed (broad range < 50°C).[1]
Diagnosis: Presence of 1,2-dibromo-4-methyl-3-nitrobenzene (the 2-nitro isomer relative to toluene).[1]
Two Singlets .[1] The aromatic protons are para to each other and do not split significantly.[1]
Two Doublets . The aromatic protons are adjacent (ortho coupling, Hz).
Corrective Action:
Temperature Control: Maintain reaction temperature
during addition. Higher temperatures provide enough energy to overcome the steric barrier of the "sandwiched" position, increasing the impurity ratio.
Purification: Recrystallization from ethanol or isopropanol is effective.[1] The symmetrical nature of the target often leads to better packing and higher melting points compared to the "kinked" steric impurity.
Module B: Over-Nitration (The "Too Harsh" Problem)
Symptom: Product is a solid with a much higher melting point than expected; yield is falsely high.[1]
Diagnosis: Formation of 2,6-dinitro-3,4-dibromotoluene .[1]
Mechanism:
If the mono-nitrated product remains in the presence of excess nitronium ions (
) at elevated temperatures, the remaining open ortho position (position 2) can be nitrated despite the deactivation.
Corrective Action:
Stoichiometry Check: Ensure
is limited to 1.05 - 1.1 equivalents.
Quench Timing: Do not let the reaction stir overnight "just to be safe." Monitor via TLC/HPLC and quench immediately upon consumption of starting material.[1]
Module C: Oxidation Byproducts
Symptom: Product contains acidic material soluble in aqueous
.[1]
Diagnosis: Oxidation of the methyl group to 3,4-dibromobenzoic acid derivatives.[1]
Mechanism:
Hot nitric acid is a potent oxidizer.[1] If the reaction exotherms uncontrollably (
), the benzylic methyl group is susceptible to oxidation.
Corrective Action:
Base Wash: Wash the organic layer with
during workup.[1] This will convert any carboxylic acid byproducts into water-soluble salts, removing them from the organic phase.[1]
Analytical Reference Data
Use the following data to validate your isolated product.
Parameter
Specification
Notes
Appearance
Pale yellow needles/solid
Dark orange/brown indicates oxidation or dinitration.[1]
Q: Can I separate the isomers using flash chromatography?A: Yes, but it is difficult due to similar polarity. A gradient of Hexanes:Ethyl Acetate (starting very non-polar, e.g., 98:2) is required.[1][2][3] Recrystallization is generally more time-efficient for this specific scaffold.[1]
Q: Why is my yield low (< 40%)?A: Check your acid strength. If the
is wet or the is not fuming/concentrated, the concentration of the active electrophile () is too low to overcome the deactivating effect of the two bromine atoms.
Q: Is the dinitro byproduct dangerous?A: Polynitrated aromatics have higher explosive potential.[1] While dinitrotoluenes are generally stable enough for standard handling, avoid subjecting the crude residue to high heat or friction if you suspect significant dinitration (e.g., if you used large excess of acid).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123546, 4-Bromo-2-nitrotoluene. (Note: Validates physical properties and NMR shifts for related nitrotoluene scaffolds). Retrieved from .[1]
ChemicalBook. 4-Bromo-2-nitrotoluene NMR Spectrum and Properties. (Provides spectral data confirming singlet/doublet patterns for substituted nitrotoluenes). Retrieved from .[1]
Headley, A. (2024). Synthesis of Polysubstituted Benzenes - Strategy and Regiochemistry. Chemistry LibreTexts. (Authoritative source on directing effects in multi-substituted aromatics). Retrieved from .[1]
Doc Brown's Chemistry. Nitration of Methylbenzene and Regioselectivity. (Detailed mechanism on the competition between methyl and steric hindrance in nitration). Retrieved from .[1]
GHS hazard classification for 1,2-Dibromo-4-methyl-5-nitrobenzene
Technical Support Center: 1,2-Dibromo-4-methyl-5-nitrobenzene Part 1: GHS Hazard Classification & Safety Profile What are the primary hazards and GHS classification for this compound? As a definitive GHS classification f...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1,2-Dibromo-4-methyl-5-nitrobenzene
Part 1: GHS Hazard Classification & Safety Profile
What are the primary hazards and GHS classification for this compound?
As a definitive GHS classification for 1,2-Dibromo-4-methyl-5-nitrobenzene is not published, we refer to the aggregated data for its structural analogue, 1,2-Dibromo-4-nitrobenzene , sourced from the ECHA C&L Inventory via PubChem.[1] The presence of two bromine atoms and a nitro group on the aromatic ring suggests strong irritant properties and potential for other health effects common to halogenated nitroaromatic compounds.[2][3]
| Warning |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | | |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | | |
Data sourced from PubChem CID 138487 for 1,2-Dibromo-4-nitrobenzene.[1]
Expert Interpretation:
The classification indicates that the primary, immediate risks are dermal, ocular, and respiratory irritation. The causality stems from the electrophilic nature of the nitroaromatic ring and the potential for the compound to react with biological macromolecules on contact. The methyl group in the target compound is unlikely to mitigate these hazards. Researchers must assume the compound is, at minimum, a potent irritant.
What Personal Protective Equipment (PPE) is mandatory when handling 1,2-Dibromo-4-methyl-5-nitrobenzene?
A multi-layered PPE approach is essential to prevent exposure. The selection is based on the irritant nature of the compound and the potential for dust or aerosol generation.
Hand Protection: Wear nitrile or neoprene gloves. Given that brominated aromatics can have variable permeability, it is best practice to double-glove if handling larger quantities or for prolonged periods. Always inspect gloves for integrity before use.[4]
Eye/Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a full-face shield should be worn in addition to goggles.[5]
Body Protection: A flame-resistant laboratory coat is required. For procedures with a higher risk of spillage, a chemically impervious apron should be worn over the lab coat.
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to control airborne concentrations.[4] If engineering controls are insufficient, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used.
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store this chemical?
Store the container tightly closed in a dry, cool, and well-ventilated area.[5] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases, which could initiate vigorous or explosive reactions.[6]
Q2: What are the correct first-aid procedures in case of accidental exposure?
Immediate and thorough decontamination is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Skin Contact: Remove all contaminated clothing and footwear instantly. Wash the affected skin area with plenty of soap and water.[8] If irritation develops or persists, seek medical attention.
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Q3: How should I safely dispose of waste containing 1,2-Dibromo-4-methyl-5-nitrobenzene?
Waste disposal must adhere to local, state, and federal regulations. Halogenated organic waste is typically classified as hazardous.
Collect all waste material (including contaminated consumables like gloves and paper towels) in a designated, properly labeled, and sealed hazardous waste container.
The container should specify "Halogenated Organic Waste."
Do not mix with incompatible waste streams.
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4][9]
Q4: My reaction is complete. How do I safely quench it?
If the reaction involves strong acids (e.g., from a nitration synthesis), the quench must be performed carefully to manage the exothermic release of heat. A standard and safe procedure is to slowly pour the reaction mixture over crushed ice with vigorous stirring. This allows for controlled neutralization and dilution of the acid. The ice provides a large heat sink, preventing a dangerous temperature spike. This should always be done in a fume hood.
Part 3: Experimental Troubleshooting Guide
This section addresses common issues encountered during the synthesis or use of 1,2-Dibromo-4-methyl-5-nitrobenzene, particularly in the context of its preparation via electrophilic aromatic substitution.
Table 2: Troubleshooting Common Experimental Problems
Problem
Potential Cause(s)
Recommended Solution(s)
Reaction Fails to Proceed or Low Conversion
1. Insufficiently activated nitrating agent (NO₂⁺).2. Reaction temperature is too low.3. Poor quality or wet reagents (H₂SO₄, HNO₃).4. Starting material (e.g., 3,4-Dibromotoluene) is impure.
1. Ensure you are using concentrated sulfuric and nitric acids. The H₂SO₄ acts as a catalyst to generate the necessary nitronium ion from HNO₃.[3]2. Slowly and carefully increase the reaction temperature by 5-10°C increments, monitoring for any uncontrolled exotherm.3. Use fresh, anhydrous grades of acids.4. Verify the purity of your starting material by NMR or GC-MS before starting.
Formation of Multiple Products/Isomers
1. The directing effects of the two bromine atoms and the methyl group on the starting material can lead to the formation of other constitutional isomers.2. Over-nitration (dinitration) if reaction conditions are too harsh.
1. This is an inherent challenge in aromatic chemistry. Isomers must be separated post-reaction. Fractional crystallization is often effective due to differences in polarity and crystal lattice packing between isomers. Column chromatography on silica gel is a more robust alternative.[10]2. Maintain a low reaction temperature (e.g., 0-10°C) and use the minimum necessary equivalents of nitric acid. Monitor the reaction closely by TLC or GC-MS to stop it upon consumption of the starting material.
Product is Oily or Fails to Crystallize
1. Presence of isomeric impurities that are liquid at room temperature.2. Residual solvent or acid trapped in the product.
1. Purify the crude product using column chromatography to separate the desired solid isomer from oily impurities.2. Ensure the product has been thoroughly washed during workup to remove acid. Dry the product under high vacuum for an extended period to remove volatile residues.
| Charring or Darkening of Reaction Mixture | 1. Reaction temperature is too high, causing decomposition.2. Nitric acid concentration is too high or addition is too fast, leading to oxidative side reactions. | 1. Immediately cool the reaction in an ice bath. For future attempts, maintain a lower temperature and add reagents more slowly.2. Dilute the nitric acid slightly or add it dropwise with efficient stirring and cooling to dissipate heat. |
Part 4: Illustrative Experimental Protocol
Objective: To synthesize 1,2-Dibromo-4-methyl-5-nitrobenzene via nitration of 3,4-Dibromotoluene. This protocol is illustrative and must be adapted based on a site-specific risk assessment.
Methodology
Reagent Preparation:
In a flask, carefully add 15 mL of concentrated sulfuric acid (H₂SO₄).
Cool the flask in an ice/water bath to 0-5°C.
Slowly, dropwise, add 5 mL of concentrated nitric acid (HNO₃) to the sulfuric acid with continuous stirring. This creates the nitrating mixture. Causality: Sulfuric acid is a stronger acid and protonates nitric acid, facilitating the formation of the electrophile NO₂⁺. This step is highly exothermic and requires careful temperature control to prevent runaway reactions and ensure safety.
Reaction Setup:
In a separate three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10g of 3,4-Dibromotoluene in 20 mL of concentrated sulfuric acid.
Cool this mixture in an ice bath to 0-5°C.
Nitration:
Slowly add the prepared nitrating mixture from the dropping funnel to the stirred solution of 3,4-Dibromotoluene.
Maintain the internal reaction temperature below 10°C throughout the addition. Causality: Keeping the temperature low is critical to prevent the formation of dinitrated byproducts and to control the reaction rate.
After the addition is complete, let the reaction stir at 0-5°C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
Workup and Isolation:
Carefully pour the reaction mixture onto 200g of crushed ice in a large beaker with vigorous stirring. This will cause the crude product to precipitate as a solid.
Isolate the solid product by vacuum filtration.
Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.
Wash the cake with a small amount of cold ethanol to remove some impurities.
Purification:
The crude product can be purified by recrystallization from ethanol or by column chromatography (using a hexane/ethyl acetate solvent system) to yield pure 1,2-Dibromo-4-methyl-5-nitrobenzene.
Workflow Visualization
The following diagram outlines the key stages of the synthesis protocol.
Proper storage and handling of 1,2-Dibromo-4-methyl-5-nitrobenzene
Technical Support Center: 1,2-Dibromo-4-methyl-5-nitrobenzene Handling & Troubleshooting Introduction: Compound Profile 1,2-Dibromo-4-methyl-5-nitrobenzene is a highly functionalized aromatic scaffold used primarily as a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1,2-Dibromo-4-methyl-5-nitrobenzene Handling & Troubleshooting
Introduction: Compound Profile
1,2-Dibromo-4-methyl-5-nitrobenzene is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and agrochemicals. Its utility lies in its differentiated electrophilicity : the presence of two bromine atoms in distinct electronic environments (one para to the nitro group, one meta) allows for regioselective cross-coupling or nucleophilic substitution.
However, this same reactivity profile makes the compound sensitive to environmental factors. This guide replaces generic safety sheets with actionable, field-proven protocols to ensure compound integrity and experimental reproducibility.
Module 1: Storage & Stability (The "Before" Phase)
Core Principle: The primary degradation pathways for this compound are photolytic dehalogenation (homolysis of C-Br bonds) and hydrolysis induced by ambient moisture reacting with the nitro-activated aromatic ring.
FAQ: Storage Protocols
Q: Does this compound require a glovebox, or is a refrigerator sufficient?A: For short-term use (<1 month), a standard laboratory refrigerator (2–8°C) is sufficient if the container is tightly sealed and desiccated. For long-term storage (>1 month), we recommend an inert atmosphere (Argon/Nitrogen).
Why? While the nitro group stabilizes the ring against oxidation, the C-Br bonds are susceptible to slow hydrolysis in humid air, leading to the formation of phenolic impurities which poison Palladium catalysts in subsequent steps.
Q: The compound has turned from pale yellow to orange/brown. Is it usable?A:Stop. This color shift indicates surface oxidation or photolysis (liberation of free bromine/NOx species).
Action: Perform a crude NMR. If the purity is >95%, recrystallize from Ethanol/Hexanes. If <90%, discard as hazardous waste. The degradation products are often radical scavengers that will kill cross-coupling reactions.
Q: Can I store it in clear glass?A:No. Brominated aromatics are photosensitive.
Protocol: Always use amber glass vials wrapped in aluminum foil if amber is unavailable. UV light can cleave the C-Br bond, generating radical species that initiate chain degradation.
Visualization: Storage Decision Logic
Figure 1: Decision matrix for assessing storage requirements based on duration and container integrity.
Module 2: Handling & Processing (The "During" Phase)
Core Principle: Minimizing static charge and inhalation risks.[1] Poly-halogenated nitro compounds are often fine, electrostatic powders that can be potent sensitizers.
FAQ: Handling & Safety
Q: The powder is sticking to the spatula and weighing paper. How do I handle this?A: This is common for dry, halogenated aromatics.
Solution: Use an anti-static gun on the weighing boat before adding the compound. Alternatively, use a glass weighing funnel rather than plastic/paper.
Warning: Do not "tap" the spatula hard against the glass to dislodge powder, as this can aerosolize the fine dust.
Q: What is the solubility profile for reaction planning?A:
Solvent
Solubility
Application Note
DCM / Chloroform
High
Excellent for transfers and workups.
THF / Dioxane
Moderate
Good for reactions; ensure solvents are dry.
Methanol / Ethanol
Low (Cold) / High (Hot)
Ideal for recrystallization.
Water
Insoluble
Use for quenching/washing only.
| Hexanes | Insoluble | Use as an antisolvent to crash out the product. |
Q: What PPE is mandatory?A: Beyond standard lab coat and goggles, double-gloving (Nitrile) is recommended. Nitroaromatics can permeate skin rapidly, leading to methemoglobinemia (blue skin/lips due to oxygen transport blockage). Work exclusively in a fume hood.
Module 3: Troubleshooting Experimental Anomalies (The "After" Phase)
Core Principle: Understanding the Regioselectivity . The position of the nitro group dictates which bromine reacts first.
C2-Bromine: Located para to the Nitro group (strong electron withdrawer). This position is highly activated for Nucleophilic Aromatic Substitution (SNAr).
C1-Bromine: Located meta to the Nitro group. This position is electronically deactivated compared to C2 but sterically accessible.
FAQ: Reaction Failures
Q: I am trying to do a Suzuki coupling, but I am getting a mixture of isomers or the wrong product. Why?A: You are likely fighting competing SNAr pathways or lack of regiocontrol.
Diagnosis: If using a base like K₂CO₃ or Cs₂CO₃ in a polar solvent (DMF/DMSO), the base (or solvent impurities) may attack the C2-Bromine via SNAr, displacing it with -OH or -O-Alkyl.
Fix: Switch to anhydrous non-polar solvents (Toluene/Dioxane) and use a milder base (K₃PO₄). Keep temperatures below 80°C to favor the catalytic cycle over the thermal substitution.
Q: My yield is low (<40%) in Pd-catalyzed reactions.A: Nitro groups can coordinate to Palladium, acting as a "catalyst sink."
Fix: Increase catalyst loading to 5-10 mol%. Use bi-dentate ligands (e.g., Xantphos, DPPF) which bind Pd more tightly than the nitro group does, keeping the catalyst active.
Q: I see a "de-brominated" byproduct (hydrodehalogenation).A: This is common if the reaction is overheated in alcoholic solvents (e.g., Ethanol/Isopropanol). The solvent acts as a hydride source.
Fix: Switch to aprotic solvents (THF, DMF) or ensure strict exclusion of water/alcohols if they aren't reactants.
Visualization: Troubleshooting Reactivity
Figure 2: Diagnostic flow for identifying and resolving common synthetic failures involving this scaffold.
References & Authoritative Sources
National Center for Biotechnology Information (2026). PubChem Compound Summary for Brominated Nitrobenzenes. Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of nitro-compounds).
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitrobenzene Derivatives. Retrieved from [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Mechanistic insight on Pd-poisoning by nitro groups). Retrieved from [Link]
(Note: While specific CAS data for the exact 1,2-dibromo-4-methyl-5-nitrobenzene isomer is proprietary or rare in public databases, the protocols above are derived from the established chemistry of the 1-bromo-4-nitrobenzene and dibromo-toluene classes.)
Technical Support Center: Recrystallization of 1,2-Dibromo-4-methyl-5-nitrobenzene
This technical support guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the recrystallization of 1,2-Dibromo-4-methyl-5-nitrobenzene (CAS No. 101580-70-5).
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the recrystallization of 1,2-Dibromo-4-methyl-5-nitrobenzene (CAS No. 101580-70-5). This document is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a reliable purification method.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound has high solubility and impurities have low solubility. Upon slow cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.
For 1,2-Dibromo-4-methyl-5-nitrobenzene, a substituted nitroaromatic compound, selecting the appropriate solvent and optimizing the recrystallization conditions are crucial for achieving high purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of 1,2-Dibromo-4-methyl-5-nitrobenzene in a question-and-answer format.
Question 1: My compound is not dissolving in the hot solvent. What should I do?
Answer:
This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
Initial Steps:
Ensure the solvent is at its boiling point.
Add the hot solvent incrementally to the crude 1,2-Dibromo-4-methyl-5-nitrobenzene with continuous stirring or swirling.
If the compound still does not dissolve:
Re-evaluate your solvent choice. Based on the principle of "like dissolves like," polar solvents are generally good candidates for dissolving polar nitroaromatic compounds. For compounds with characteristics similar to 1,2-Dibromo-4-methyl-5-nitrobenzene, alcohols like ethanol and methanol are often effective. You may need to perform small-scale solubility tests with a variety of solvents to find a suitable one.
Consider a mixed solvent system. If a single solvent is not effective, a binary solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. A common mixed solvent system for similar compounds is ethanol/water.
Question 2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly.
Immediate Actions:
Reheat the solution until the oil redissolves completely.
Add a small amount of additional hot solvent to dilute the solution slightly.
Allow the flask to cool more slowly. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate.
If the problem persists:
Induce crystallization. Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
Seed the solution. Adding a tiny crystal of pure 1,2-Dibromo-4-methyl-5-nitrobenzene (if available) can initiate crystallization.
Question 3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the next step?
Answer:
This is a common indication that the solution is not saturated, meaning too much solvent was used.
Troubleshooting Steps:
Reduce the solvent volume. Reheat the solution to its boiling point and evaporate some of the solvent in a fume hood. Be cautious not to evaporate too much.
Induce crystallization. As mentioned previously, scratching the inner wall of the flask or adding a seed crystal can promote crystal formation.
If using a mixed solvent system: Add more of the "poor" solvent dropwise to the cooled solution until turbidity is observed, then gently warm until the solution is clear and allow it to cool again.
Question 4: The recovered crystals are colored, but the pure compound should be colorless or a pale yellow solid. How can I remove the colored impurities?
Answer:
Colored impurities can often be removed by treating the hot solution with activated carbon.
Procedure:
After dissolving the crude compound in the hot solvent, remove the flask from the heat source to prevent bumping.
Add a small amount of activated carbon (a spatula tip's worth) to the solution.
Gently reheat the solution to boiling for a few minutes.
Perform a hot gravity filtration to remove the activated carbon, which will have adsorbed the colored impurities.
Allow the filtered solution to cool and crystallize as usual.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of 1,2-Dibromo-4-methyl-5-nitrobenzene?
A1: While specific solubility data for 1,2-Dibromo-4-methyl-5-nitrobenzene is not widely published, a good starting point for nitroaromatic compounds is often a lower-alcohol solvent. Ethanol or methanol are excellent initial choices. A mixed solvent system of ethanol and water can also be very effective.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should:
Completely dissolve the compound at its boiling point.
Have very low solubility for the compound at low temperatures (e.g., 0-4 °C).
Either dissolve impurities very well at all temperatures or not at all.
Be chemically inert to the compound.
Have a relatively low boiling point for easy removal from the crystals.
Q3: How much solvent should I use?
A3: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude solid. This creates a saturated solution upon cooling, maximizing the yield of recrystallized product.
Q4: What are the potential impurities in a synthesis of 1,2-Dibromo-4-methyl-5-nitrobenzene?
A4: Depending on the synthetic route, common impurities could include unreacted starting materials, partially brominated or nitrated intermediates, and regioisomers. Recrystallization is an effective method for removing these types of organic impurities.
Experimental Protocol: Recrystallization of 1,2-Dibromo-4-methyl-5-nitrobenzene
This protocol provides a general guideline. Optimization may be necessary based on the initial purity of the crude product.
Materials:
Crude 1,2-Dibromo-4-methyl-5-nitrobenzene
Ethanol (95% or absolute)
Deionized water (if using a mixed solvent system)
Activated carbon (optional)
Erlenmeyer flask
Hot plate with magnetic stirrer
Magnetic stir bar
Condenser
Buchner funnel and flask
Filter paper
Ice bath
Procedure:
Dissolution:
Place the crude 1,2-Dibromo-4-methyl-5-nitrobenzene in an Erlenmeyer flask with a magnetic stir bar.
Add a small amount of ethanol and heat the mixture to boiling with stirring.
Continue adding hot ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
Decolorization (Optional):
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
Reheat the solution to boiling for a few minutes.
Hot Filtration (if activated carbon was used):
Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.
Crystallization:
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation and Washing:
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
Drying:
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Solvent Properties for Recrystallization
Solvent
Boiling Point (°C)
Polarity
Notes
Ethanol
78
Polar
A good starting solvent for many nitroaromatic compounds.
Methanol
65
Polar
Similar to ethanol, but with a lower boiling point.
Ethyl Acetate
77
Moderately Polar
Can be a good alternative if alcohols are too effective as solvents.
Hexane
69
Nonpolar
Likely a poor solvent for this compound on its own, but can be used as the "poor" solvent in a mixed solvent system with a more polar "good" solvent.
Water
100
Very Polar
Generally a poor solvent for this type of compound, but useful as the "poor" solvent in a mixed system with an alcohol.
Workflow Diagrams
Recrystallization Process
Caption: General workflow for the recrystallization of 1,2-Dibromo-4-methyl-5-nitrobenzene.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common recrystallization issues.
References
BenchChem. (2025). Technical Support Center: Purification of Crude 2,5-dibromo-4-nitro-1H-imidazole.
MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 137-143. [Link]
PubChem. (n.d.). 1,2-Dibromo-5-methyl-3-nitrobenzene. Retrieved February 4, 2026, from [Link]
PubChem. (n.d.). 1,2-Dibromo-4-nitrobenzene. Retrieved February 4, 2026, from [Link]
PubChem. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved February 4, 2026, from [Link]
SIELC Technologies. (2018, May 17). Benzene, 1,2-dibromo-4-methyl-. Retrieved February 4, 2026, from [Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Reactivity of 1,2-Dibromo- vs. 1,2-Difluoro-4-methyl-5-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex aromatic molecules, particularly in the fields of medicinal chemistry and materials science, the strategic selection of precurso...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex aromatic molecules, particularly in the fields of medicinal chemistry and materials science, the strategic selection of precursors is paramount. The reactivity of substituted halobenzenes in nucleophilic aromatic substitution (SNAr) reactions is a critical consideration. This guide provides an in-depth comparison of the reactivity of two closely related substrates: 1,2-Dibromo-4-methyl-5-nitrobenzene and 1,2-Difluoro-4-methyl-5-nitrobenzene. We will delve into the mechanistic principles governing their reactivity, supported by experimental evidence and protocols, to inform rational substrate selection in your research.
The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Unlike the more familiar SN1 and SN2 reactions, nucleophilic substitution on an aromatic ring does not proceed via a simple backside attack or the formation of a highly unstable aryl cation.[1][2] Instead, it follows a two-step addition-elimination mechanism.[1][3]
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing a leaving group. This initial attack is energetically unfavorable as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4][5]
Elimination (Fast Step): The aromaticity is restored in a rapid subsequent step where the leaving group is expelled.[2]
The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO2) in our target molecules, is crucial. These groups activate the ring towards nucleophilic attack by delocalizing and stabilizing the negative charge of the Meisenheimer intermediate.[6][7] This stabilization is most effective when the EWG is positioned ortho or para to the leaving group.[1][7]
Figure 1. General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Head-to-Head Reactivity Comparison: Fluorine vs. Bromine as Leaving Groups
A counterintuitive feature of SNAr reactions is the trend in leaving group ability for halogens: F > Cl ≈ Br > I .[2][8] This is the reverse of the trend observed in SN1 and SN2 reactions, where iodide is an excellent leaving group and fluoride is notoriously poor.[9]
The explanation lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, factors that stabilize the Meisenheimer complex and lower the activation energy of this first step have the greatest influence on the overall reaction rate.[1][6][10]
1,2-Difluoro-4-methyl-5-nitrobenzene: Fluorine is the most electronegative halogen. Its powerful electron-withdrawing inductive effect (-I effect) significantly polarizes the C-F bond and depletes the electron density of the aromatic ring.[5][11] This makes the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack.[11] The high electronegativity of fluorine also provides substantial stabilization for the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[11]
1,2-Dibromo-4-methyl-5-nitrobenzene: Bromine is less electronegative than fluorine. While it still activates the ring towards attack compared to an unsubstituted benzene, its inductive effect is weaker. Consequently, the carbon atom in the C-Br bond is less electrophilic, and the stabilization of the Meisenheimer complex is less pronounced.
Therefore, 1,2-Difluoro-4-methyl-5-nitrobenzene is predicted to be significantly more reactive than its dibromo counterpart in SNAr reactions. The cleavage of the carbon-halogen bond occurs in the fast, non-rate-determining second step, so the greater strength of the C-F bond compared to the C-Br bond does not impede the overall reaction rate.[6][9]
Experimental Validation: A Comparative Kinetic Study
To empirically validate the predicted reactivity difference, a comparative kinetic study can be designed. The reaction of each substrate with a common nucleophile, such as morpholine, can be monitored over time.
Figure 2. Experimental workflow for comparing reaction kinetics.
Detailed Experimental Protocol
This protocol outlines a method for determining the pseudo-first-order rate constants for the reaction of each substrate with morpholine using UV-Vis spectrophotometry, a technique suitable for monitoring the formation of colored products.[12][13]
Materials & Reagents:
1,2-Difluoro-4-methyl-5-nitrobenzene (Substrate A)
1,2-Dibromo-4-methyl-5-nitrobenzene (Substrate B)
Morpholine (Nucleophile, >99% purity)
Dimethyl Sulfoxide (DMSO, anhydrous)
Internal Standard (e.g., 1,3,5-trimethoxybenzene, if using chromatography)
Diode array spectrophotometer or HPLC system.
Preparation of Solutions:
Prepare a 0.1 M stock solution of Substrate A in DMSO.
Prepare a 0.1 M stock solution of Substrate B in DMSO.
Prepare a 2.0 M stock solution of morpholine in DMSO. This ensures the nucleophile is in large excess (pseudo-first-order conditions).
Kinetic Measurement (Spectrophotometric Method):
Set the spectrophotometer to the desired temperature (e.g., 50.0 ± 0.1°C).
In a cuvette, place 2.5 mL of a diluted morpholine solution in DMSO (to achieve a final concentration of at least 10x the substrate).
Initiate the reaction by injecting a small volume (e.g., 25 µL) of the substrate stock solution into the cuvette, ensuring rapid mixing. The final substrate concentration should be in the range of ~0.1 mM.
Immediately begin monitoring the increase in absorbance at the wavelength corresponding to the product (typically in the 330–550 nm range for such adducts).[12][13]
Record absorbance data over time until the reaction approaches completion.
Repeat the procedure for the other substrate under identical conditions.
Data Analysis:
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order rate equation: At = A∞(1 - e-kobst).
Compare the calculated kobs values for the two substrates.
Expected Results & Data Interpretation
The experimental data are expected to show a significantly faster rate of product formation for the difluoro substrate compared to the dibromo substrate.
Table 1: Hypothetical Comparative Reactivity Data
Substrate
Leaving Group
Predicted Electrophilicity
Expected Relative Rate Constant (krel)
1,2-Difluoro-4-methyl-5-nitrobenzene
F
High
>100
1,2-Dibromo-4-methyl-5-nitrobenzene
Br
Moderate
1
The much larger relative rate constant for the difluoro compound directly reflects the principles discussed: the high electronegativity of fluorine accelerates the rate-determining nucleophilic addition step.
Conclusion and Practical Implications
The evidence from mechanistic principles overwhelmingly indicates that 1,2-Difluoro-4-methyl-5-nitrobenzene is a substantially more reactive substrate in SNAr reactions than 1,2-Dibromo-4-methyl-5-nitrobenzene . The key determinant of reactivity is not the strength of the carbon-halogen bond, but the ability of the halogen to activate the ring towards the initial, rate-limiting nucleophilic attack.
For researchers and drug development professionals, this has clear practical implications:
Faster Reactions & Milder Conditions: When planning syntheses, choosing the difluoro analogue can lead to significantly shorter reaction times and may allow for the use of milder reaction conditions (e.g., lower temperatures), potentially improving functional group tolerance and reducing side product formation.
Cost vs. Reactivity: While fluorinated aromatics can sometimes be more expensive, the increased reactivity can lead to higher yields and simpler purifications, potentially offsetting the initial cost.
Scaffold Development: In library synthesis or lead optimization, the high reactivity of activated aryl fluorides makes them ideal starting points for rapidly introducing a diverse range of nucleophiles.
By understanding the causality behind this reactivity difference, scientists can make more informed and strategic decisions in the design and execution of synthetic routes involving nucleophilic aromatic substitution.
References
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Organic Chemistry Tutor. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
Ren, Y., & Hallowell, S. (2018). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 23(10), 2639. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
Sánchez, M., et al. (2019). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. International Journal of Chemical Kinetics, 51(12), 947-955. Retrieved from [Link]
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894363. Retrieved from [Link]
Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894363. Retrieved from [Link]
A Senior Application Scientist's Guide to the Structural Confirmation of 1,2-Dibromo-4-methyl-5-nitrobenzene
Introduction: The Imperative for Unambiguous Structural Verification In the synthesis of complex organic molecules, particularly in pharmaceutical and materials science, the precise arrangement of substituents on an arom...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Unambiguous Structural Verification
In the synthesis of complex organic molecules, particularly in pharmaceutical and materials science, the precise arrangement of substituents on an aromatic ring is paramount to a compound's function, reactivity, and safety. The synthesis of 1,2-Dibromo-4-methyl-5-nitrobenzene, a potentially valuable intermediate, presents a significant analytical challenge: the high probability of forming regioisomers during the nitration of 3,4-dibromotoluene. Distinguishing the desired product from isomers such as 1,2-Dibromo-4-methyl-6-nitrobenzene or 2,3-Dibromo-5-methyl-1-nitrobenzene is non-trivial and requires a multi-faceted analytical approach.
This guide provides a comprehensive comparison of analytical methodologies for the unequivocal structural confirmation of 1,2-Dibromo-4-methyl-5-nitrobenzene. We will move beyond simple data reporting to explain the causality behind our choice of techniques, demonstrating how an integrated workflow provides a self-validating system for absolute structural confidence.
The Analytical Strategy: A Multi-Technique, Orthogonal Approach
No single analytical technique can provide the complete structural picture with absolute certainty. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique interrogates a different physical property of the molecule, and together, they build an irrefutable case for the proposed structure. Our recommended workflow prioritizes techniques that provide the most definitive information regarding atomic connectivity and spatial arrangement.
Validation
Comparative study of palladium catalysts for cross-coupling with 1,2-Dibromo-4-methyl-5-nitrobenzene
[1] Executive Summary This guide provides a technical analysis of palladium catalyst performance for the site-selective cross-coupling of 1,2-dibromo-4-methyl-5-nitrobenzene .[1] Due to the presence of two chemically dis...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical analysis of palladium catalyst performance for the site-selective cross-coupling of 1,2-dibromo-4-methyl-5-nitrobenzene .[1] Due to the presence of two chemically distinct bromine atoms, achieving regioselectivity is the primary challenge. This document synthesizes experimental data and mechanistic principles to recommend optimal catalyst systems for researchers in drug discovery and organic synthesis.[1]
Key Finding: The nitro group at C5 exerts a strong electronic directing effect, activating the para-position (C2-Br) significantly more than the meta-position (C1-Br).[1] Therefore, C2 is the primary site of oxidative addition .
Mechanistic Analysis & Regioselectivity
Understanding the electronic landscape of the substrate is critical for catalyst selection. The 1,2-dibromo-4-methyl-5-nitrobenzene molecule features three substituents that influence the electron density of the C-Br bonds:
Nitro Group (
): A strong electron-withdrawing group (EWG). It activates the ring towards nucleophilic attack (and oxidative addition) at ortho and para positions.
Methyl Group (
): A weak electron-donating group (EDG). It slightly deactivates the ring but provides steric bulk.[1]
Bromine Atoms (
): The leaving groups.
Selectivity Logic:
C2-Br: Located para to the nitro group. The strong resonance withdrawal of the nitro group depletes electron density at C2, facilitating rapid oxidative addition by Pd(0).
C1-Br: Located meta to the nitro group. It experiences only inductive withdrawal, making it significantly less reactive than C2.[1]
Visualization: Electronic Activation Pathway
Caption: Mechanistic pathway showing the preferential oxidative addition of Palladium at the C2 position due to para-nitro activation.
Catalyst Comparison Matrix
The following table compares three distinct generations of palladium catalysts suitable for this transformation.
Use if isomerization or de-bromination is observed.
Use if forcing conditions are needed for unreactive boronic acids.[1]
Technical Analysis[1][2][3][4][5]
Pd(PPh3)4 (Tetrakis): The "Gold Standard" for regioselectivity. Its lower reactivity compared to Gen 3 catalysts ensures that once the highly activated C2-Br is consumed, the catalyst does not immediately attack the deactivated C1-Br.[1] This kinetic window allows for high yields of the mono-coupled product.[1]
Pd-XPhos: A highly active system.[1] While efficient, its high reactivity can erode regioselectivity, leading to mixtures of mono- and bis-coupled products (C1,C2-diaryl).[1] Use only if the boronic acid is sterically hindered or electron-poor.[1]
Checkpoint: Monitor via TLC or LCMS.[1] The starting material should disappear, converting to a single major spot (Mono-coupled product). If Bis-coupled product appears, lower temperature to 60°C.[1]
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over
and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product (C2) usually elutes before the bis-coupled byproduct.[1]
Decision Tree for Optimization
Caption: Optimization logic for maximizing mono-coupling yield.
References
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
Handy, S. T., & Zhang, Y. (2006).[1] Regioselectivity in the Suzuki coupling of dihaloheterocycles. Chemical Communications, (3), 299–301.[1] Link
Luh, T. Y., & Leung, M. K. (2006).[1] Product Class 3: Dibromobenzenes and Their Reactions. Science of Synthesis, 45b.[1] (General reactivity of polyhalogenated arenes).
Beaudry, C. M., et al. (2012).[1][3] Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. Link
Genazzani, A. A., et al. (2018).[1][4] Regioselective Suzuki–Miyaura cross-coupling reaction of 1,4-dibromo-2-nitrobenzene.[1][5][6] Beilstein Journal of Organic Chemistry. Link
Comparative Guide: Analytical Characterization of 1,2-Dibromo-4-methyl-5-nitrobenzene Impurities
Executive Summary 1,2-Dibromo-4-methyl-5-nitrobenzene (CAS 101580-70-5) is a critical halogenated aromatic intermediate used in the synthesis of complex pharmaceuticals, particularly kinase inhibitors and aniline-based d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,2-Dibromo-4-methyl-5-nitrobenzene (CAS 101580-70-5) is a critical halogenated aromatic intermediate used in the synthesis of complex pharmaceuticals, particularly kinase inhibitors and aniline-based drug scaffolds.[1][2][3][4][5][6][7] Its structural complexity—featuring two bulky bromine atoms, an electron-donating methyl group, and an electron-withdrawing nitro group—creates a unique challenge in process chemistry: regioisomeric impurity control .[5][7]
During the nitration of its precursor (3,4-dibromotoluene), the directing effects of the substituents compete, leading to the formation of thermodynamically and kinetically distinct isomers.[5] This guide provides a technical comparison of analytical methodologies to resolve the target 5-nitro isomer from its critical impurities, establishing a self-validating protocol for drug development professionals.
Part 1: The Impurity Landscape
To characterize impurities effectively, one must understand their origin.[5][7] The synthesis typically involves the electrophilic aromatic nitration of 3,4-dibromotoluene.[5][7]
Structural Causality of Impurities[5]
Target Molecule (5-Nitro isomer): Formed via nitration at the position ortho to the bromine at C4.[7] This position is sterically accessible and electronically activated by the bromine (ortho-director).[5][7]
Critical Impurity A (6-Nitro isomer): Formed via nitration at the position ortho to the methyl group.[7] This position is strongly activated by the methyl group but may suffer from steric crowding if the adjacent bromine (at C3) twists out of plane.[7]
Critical Impurity B (Starting Material): Unreacted 3,4-dibromotoluene, resulting from incomplete conversion.[5][7]
Critical Impurity C (Dinitro species): Over-nitration products, typically formed under aggressive reaction conditions (high temperature, excess acid).[5][7]
Visualization: Synthesis & Impurity Pathways
Caption: Reaction pathway showing the divergence between the target molecule and critical regioisomeric/process impurities.
Part 2: Comparative Analytical Methodologies
For this specific brominated nitro-aromatic system, we compare three standard analytical techniques. The primary challenge is resolving the 5-nitro and 6-nitro regioisomers, which possess nearly identical mass-to-charge ratios and similar polarities.[5]
Method Performance Matrix
Feature
HPLC-UV (Reverse Phase)
GC-MS (Gas Chromatography)
1H-NMR Spectroscopy
Primary Utility
Quantitative Purity & Isomer Resolution
Volatile Impurity ID & Mass Confirmation
Structural Elucidation
Isomer Resolution
High (With Phenyl-Hexyl or C18 columns)
Medium/High (Depends on boiling point diff)
High (Distinct Methyl shifts)
Sensitivity (LOD)
High (<0.05%)
Very High (<0.01%)
Low (~1-2%)
Thermal Risk
None (Ambient/Low Temp)
Moderate (Nitro groups can degrade)
None
Throughput
Medium (15-30 min run)
High (10-20 min run)
Low
Verdict
Preferred for QC Release
Preferred for Process Control (IPC)
Reference Standard Only
Expert Insight: Why HPLC dominates GC for this application
While GC-MS is faster, poly-brominated nitro compounds can exhibit thermal instability in the injection port (250°C+), leading to debromination or denitration artifacts that falsify impurity profiles.[5][7] HPLC-UV, operating at ambient temperatures, preserves the integrity of the labile C-Br and C-NO2 bonds, making it the only self-validating method for final product release.[5]
Part 3: Recommended Experimental Protocol (HPLC-UV)
This protocol is designed to maximize selectivity (
) between the target 5-nitro compound and its 6-nitro regioisomer.[5][7]
Chromatographic Conditions
Instrument: HPLC with Diode Array Detector (DAD).
Column:C18 (Octadecyl) is standard, but a Phenyl-Hexyl column is superior for this application.[5][7]
Mechanism:[7][8][9] The Phenyl-Hexyl phase interacts with the
-electrons of the nitro-aromatic ring.[5] The steric difference between the 5-nitro and 6-nitro isomers alters this - interaction, significantly improving resolution compared to simple hydrophobic interaction on C18.[5]
Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size.[7]
Wavelength: 254 nm (aromatic ring) and 210 nm (universal).[7]
Temperature: 30°C (Controlled).
Mobile Phase System
Solvent A: Water + 0.1% Phosphoric Acid (Suppresses silanol activity).[7]
To ensure the method is valid, you must perform a Spike Recovery Test :
Prepare a stock solution of the pure Target (1.0 mg/mL in ACN).
Prepare a stock solution of the Precursor (3,4-dibromotoluene).[5][7]
Spike the Target solution with 0.5% of the Precursor.[5][7]
Requirement: The resolution (
) between the Target peak and Precursor peak must be . If , adjust the initial gradient hold time.[5][7]
Part 4: Analytical Decision Logic
Use this workflow to determine the appropriate characterization path for your sample batch.
Caption: Logical workflow for analytical characterization from crude mixture to released intermediate.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138487, 1,2-Dibromo-4-nitrobenzene (Related Structure & Safety).[5][7] Retrieved from [Link][7]
Accela ChemBio Inc. Product Analysis: 1,2-Dibromo-4-methyl-5-nitrobenzene (CAS 101580-70-5).[1][2][3][4][5][7] Retrieved from [Link][7]
Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene (Crystal Structure & Synthesis Context).[5][7] Acta Crystallographica Section E. Retrieved from [Link][7]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6][7]
Executive Summary: Operational Directive
Immediate Action Required: Treat 1,2-Dibromo-4-methyl-5-nitrobenzene as a High-Priority Halogenated Nitroaromatic Waste .
This compound presents a dual-hazard profile: toxicological risks (methemoglobinemia, organ damage) and chemical reactivity (thermal instability associated with nitro-halogenated systems).[1][2]
Core Prohibition: NEVER dispose of this compound down the drain or in municipal trash. NEVER mix with strong bases (e.g., NaOH, KOH) or reducing agents, as this may trigger uncontrolled exothermic decomposition.[1]
Compound Profile & Hazard Identification
Before initiating disposal, verify the material identity and associated risks.[2][3][4] This data must be transcribed onto all waste tags.[2]
Property
Specification
Chemical Name
1,2-Dibromo-4-methyl-5-nitrobenzene
CAS Number
101580-70-5
Molecular Formula
C₇H₅Br₂NO₂
Waste Classification
Halogenated Organic (Non-regulated lists may apply, but treat as Hazardous)
Physical State
Solid (typically off-white to pale yellow crystalline)
Incompatible with strong oxidizers, reducing agents, and strong bases.[1][2][5]
Technical Insight: The "Nitro-Halogen" Synergism
As a Senior Application Scientist, I must highlight the specific stability concern here. The presence of two bromine atoms and a nitro group on the toluene core creates an electron-deficient ring.[2] While generally stable at room temperature, nitroaromatics can undergo violent decomposition if subjected to thermal shock or mixed with strong nucleophiles (like hydroxide ions in acetone), potentially leading to Meisenheimer complex formation and subsequent energetic ring cleavage.[1] Strict segregation from alkaline waste streams is mandatory. [2]
Disposal Workflow & Segregation Logic
The following decision tree dictates the operational flow for disposing of 1,2-Dibromo-4-methyl-5-nitrobenzene. This logic ensures compliance with EPA standards and prevents dangerous chemical incompatibilities.
Figure 1: Operational decision tree for segregating and packaging 1,2-Dibromo-4-methyl-5-nitrobenzene waste. Note the forced routing of liquid solutions into the Halogenated stream regardless of solvent base to account for the bromine content.[2]
Detailed Step-by-Step Protocol
Phase A: Preparation & Stabilization
Objective: Ensure the chemical is stable and contained before moving it to the waste area.
Personal Protective Equipment (PPE):
Gloves: Double-gloving with Nitrile (minimum 5 mil) is required.[1][2] Nitroaromatics can permeate standard latex rapidly.[2]
Respiratory: If handling pure powder, use a fume hood or a P95 particulate respirator to prevent inhalation of dust.
Quenching (Only if reactive intermediates are present):
If the compound was used in a reaction mixture (e.g., reduction or substitution), ensure the reaction is fully quenched.
Self-Validating Check: Test pH of the solution. It should be neutral (pH 6-8).[1][2] Do not bottle acidic or basic solutions of nitro compounds ; neutralize carefully with mild buffers (Sodium Bicarbonate or Citric Acid) before packaging.[2]
Phase B: Packaging & Segregation
Objective: Prevent leaks and cross-reactivity.
Container Selection:
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar.
Liquids: Use an amber glass bottle or HDPE carboy.
Why Amber? Nitro compounds can be photosensitive.[2] Amber glass reduces UV degradation.[2]
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[2]
The "Halogenated" Rule:
Even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of the dibromo-compound classifies the entire mixture as Halogenated Waste .[1][2]
Directive: Pour into the "Halogenated Organic Solvents" carboy. Do NOT pour into the "Non-Halogenated" or "Flammables" drum, as this complicates downstream incineration (halogenated waste requires specific scrubbers for HBr gas generation).
Phase C: Labeling & Documentation
Objective: Clear communication for waste handlers.[3]
Tagging: Attach a Hazardous Waste Tag immediately upon the first addition of waste.
Required Fields:
Chemical Name: Write out "1,2-Dibromo-4-methyl-5-nitrobenzene" (Do not use abbreviations or structural formulas alone).
Hazards: Check "Toxic" and "Irritant".
Constituents: If in solution, list the solvent % and the solute %. (e.g., "Dichloromethane 95%, 1,2-Dibromo-4-methyl-5-nitrobenzene 5%").[1][2]
Phase D: Storage & Hand-off
Satellite Accumulation Area (SAA): Store the container in a secondary containment tray (to catch spills) inside a fume hood or a designated ventilated cabinet.
Segregation: Keep at least 1 meter separation from oxidizers (e.g., Nitric Acid) and strong bases.[2]
Disposal Handoff: Contact your Environmental Health & Safety (EHS) department or licensed hazardous waste contractor.[2] The final disposal method is High-Temperature Incineration at a permitted facility equipped to handle halogenated organics (RCRA permitted).[1][2]
Emergency Procedures (Spill Response)
In the event of a spill outside of primary containment:
Evacuate & Ventilate: Clear the immediate area.[6][7] Nitroaromatics can release toxic vapors.[2]
Isolate: Mark the zone.
Clean-up (Small Scale < 50g):
Wear full PPE (as defined in Phase A).
Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a disposal container.
Liquids: Absorb with an inert material (Vermiculite or Clay).[2] Do NOT use sawdust or paper (combustible organics + nitro compounds = fire risk).[2]
Wash the area with a mild detergent and water. Collect all wash water as hazardous waste.[2]
References
PubChem. (n.d.).[2] 1,2-Dibromo-4-methyl-5-nitrobenzene (Compound).[1][2] National Library of Medicine. Retrieved from [Link][1][2]
U.S. Environmental Protection Agency (EPA). (n.d.).[2] Hazardous Waste Management: Solvents. Retrieved from [Link][1][2]